LB-100
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LB-100: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a first-in-class, water-soluble small molecule that acts as a competitive inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C).[1][2][3] While PP2A has traditionally been considered a tumor suppressor, its inhibition by this compound has paradoxically demonstrated potent anti-cancer effects, primarily through the sensitization of cancer cells to conventional therapies.[2][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: PP2A Inhibition
This compound competitively binds to the catalytic subunit of PP2A, preventing the dephosphorylation of a multitude of downstream protein substrates.[2] This inhibition disrupts cellular homeostasis and leads to a cascade of events that render cancer cells more susceptible to cytotoxic treatments.
Chemosensitization and Radiosensitization
A primary therapeutic application of this compound is its ability to enhance the efficacy of chemotherapy and radiation.[2][4] Preclinical studies have consistently shown that this compound can sensitize a variety of cancer cell types to standard-of-care treatments.
Quantitative Data on Therapeutic Sensitization
| Cancer Type | Cell Line(s) | Combination Therapy | Effect | Reference |
| Pancreatic Cancer | Panc-1, MiaPaCa-2 | This compound + Radiation | Radiation Enhancement Ratios of 1.4 | [6] |
| Glioblastoma | U87 | This compound (2.5 µM) + Doxorubicin | Significant increase in cell death | [7] |
| Glioblastoma | GL261 (murine) | This compound + PD-1 Blockade | Significant improvement in survival vs. monotherapy | [1][8] |
| Medulloblastoma | MB xenografts | This compound + Cisplatin | Reversal of cisplatin resistance | [3] |
| Breast Cancer | MCF7 (TRAIL-resistant) | This compound (3 µM) + TRAIL (30 ng/ml) | Sensitization to TRAIL-mediated apoptosis | [9] |
Key Signaling Pathways and Cellular Processes Modulated by this compound
Disruption of the DNA Damage Response
This compound significantly impairs the ability of cancer cells to repair DNA damage induced by chemotherapy and radiation.[3][6] This is a critical component of its sensitizing effect.
-
Inhibition of Homologous Recombination (HR) Repair: this compound inhibits the ataxia-telangiectasia mutated (ATM) kinase, a key initiator of the DNA damage response. This leads to a reduction in the formation of Rad51 foci, which are essential for HR-mediated repair of double-strand breaks.[6]
-
Suppression of the p53 Pathway: this compound treatment leads to an increase in the phosphorylation of Mouse Double Minute 2 homolog (MDM2). Phosphorylated MDM2 promotes the degradation of p53, thereby suppressing the p53-mediated DNA damage response.[4]
Induction of Mitotic Catastrophe
By inhibiting PP2A, this compound can force senescent or arrested cancer cells to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[4][7]
-
G2/M Phase Accumulation: Treatment with this compound results in an accumulation of cells in the G2/M phase of the cell cycle.[10]
-
Aberrant Mitotic Protein Phosphorylation: Inhibition of PP2A leads to the hyperphosphorylation and activation of key mitotic proteins, including Polo-like kinase 1 (Plk1), Cyclin-dependent kinase 1 (Cdk1), and CDC25C, which promotes mitotic entry without proper DNA repair.[6]
Overcoming Multidrug Resistance
This compound has shown promise in reversing multidrug resistance (MDR), a major challenge in cancer therapy.
-
Downregulation of P-glycoprotein (P-gp): Studies in glioblastoma and non-small cell lung carcinoma cell lines have demonstrated that this compound can significantly reduce the expression of P-gp, a key ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[7][11] This leads to increased intracellular drug accumulation and enhanced cytotoxicity.
Immunomodulatory Effects
Emerging evidence suggests that this compound can modulate the tumor microenvironment and enhance anti-tumor immunity.[1][6][8]
-
Enhanced T-cell Infiltration and Function: In a syngeneic glioma model, the combination of this compound and PD-1 blockade led to increased infiltration of CD8+ T cells with enhanced effector function.[1][8]
-
Cytokine Production: this compound promotes the production of cytokines that can contribute to a more robust anti-tumor immune response.[6]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound. For full details, including specific reagent concentrations and catalog numbers, consulting the primary research articles is recommended.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines have been used, including pancreatic (Panc-1, MiaPaCa-2), glioblastoma (U87, U251, GL261), breast (MCF7, MDA-MB-231), and medulloblastoma cell lines.[1][3][6][9]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) and added to the cell culture medium at various concentrations (typically ranging from 1 to 10 µM) for specified durations.[4][6][9]
Clonogenic Survival Assay (for Radiosensitization)
-
Cells are seeded in 6-well plates at a density that allows for the formation of distinct colonies.
-
After allowing the cells to attach, they are treated with this compound (or vehicle control) for a specified period (e.g., 2 hours) prior to irradiation.
-
Cells are irradiated with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
The medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
Colonies containing ≥50 cells are counted, and the surviving fraction is calculated. The radiation enhancement ratio is determined from the survival curves.[6]
Western Blot Analysis
-
Cells are treated with this compound and/or other agents as required.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ATM, Rad51, p-MDM2, p53, p-Plk1, p-Cdk1, cleaved caspase-3, PARP, P-gp).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][6]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle:
-
Treated cells are harvested, washed, and fixed in cold 70% ethanol.
-
Cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
-
-
Apoptosis:
-
Treated cells are harvested and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[10]
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used for human cancer cell line xenografts. Syngeneic models (e.g., C57BL/6 mice for GL261 glioma cells) are used for immunotherapy studies.[1][6]
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically (e.g., intracranial injection for glioblastoma models) into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy/radiation alone, combination therapy). This compound is typically administered via intraperitoneal or intravenous injection.[1][6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, tumor growth can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.[1]
-
Endpoint: The study is terminated when tumors reach a predetermined size or when the animals show signs of morbidity. Survival is also a key endpoint in many studies.[1]
Conclusion
This compound represents a novel therapeutic strategy that targets the fundamental cellular processes regulated by PP2A. Its primary mechanism of action revolves around the sensitization of cancer cells to DNA-damaging agents by crippling their DNA repair capabilities and inducing mitotic catastrophe. Furthermore, its ability to overcome multidrug resistance and modulate the tumor immune microenvironment expands its potential clinical utility. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound as a promising adjunct in cancer therapy.
References
- 1. Inhibition of Protein Phosphatase-2A with this compound Enhances Antitumor Immunity Against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of protein phosphatase 2A radiosensitizes pancreatic cancers by modulating CDC25C/CDK1 and homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of protein phosphatase 2A inhibition on radiosensitivity of nasopharyngeal carcinoma [egh.net.cn]
- 8. Inhibition of protein phosphatase-2A with this compound enhances antitumor immunity against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PP2A as the Main Node of Therapeutic Strategies and Resistance Reversal in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. mdpi.com [mdpi.com]
The Role of LB-100 in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a first-in-class, water-soluble small molecule that acts as a potent inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[1][2] Traditionally viewed as a tumor suppressor, the inhibition of PP2A has emerged as a novel therapeutic strategy in oncology. By targeting PP2A, this compound disrupts critical cellular processes in cancer cells, leading to enhanced efficacy of conventional cancer therapies. This technical guide provides an in-depth overview of the function of this compound in oncology research, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the catalytic subunit of PP2A.[2] This inhibition leads to a cascade of downstream effects that render cancer cells more susceptible to cytotoxic treatments. Notably, this compound has also been shown to inhibit another serine/threonine phosphatase, PPP5C, which may contribute to its overall anti-tumor activity.[3]
The key consequences of PP2A inhibition by this compound in cancer cells include:
-
Abrogation of DNA Damage Checkpoints: this compound prevents the dephosphorylation of key proteins involved in cell cycle checkpoints, such as Chk1.[4] This forces cancer cells with damaged DNA to proceed through the cell cycle, leading to a form of cell death known as mitotic catastrophe.[2][4]
-
Impairment of DNA Repair: By interfering with the DNA damage response, this compound inhibits the repair of DNA lesions induced by chemotherapy and radiation.[1]
-
Sensitization to Apoptosis: this compound can lower the threshold for apoptosis in cancer cells, making them more sensitive to programmed cell death induced by other agents.[4]
-
Modulation of Oncogenic Signaling Pathways: PP2A regulates multiple signaling pathways crucial for cancer cell survival and proliferation, including the Akt and mTOR pathways. Inhibition of PP2A by this compound can disrupt these pathways, further contributing to its anti-cancer effects.
-
Enhancement of Immunotherapy: Emerging evidence suggests that this compound can promote the production of neoantigens and enhance T-cell proliferation, thereby potentially increasing the effectiveness of immune checkpoint inhibitors.[5]
Preclinical Efficacy
Extensive preclinical studies have demonstrated the potential of this compound as a chemosensitizing and radiosensitizing agent across a wide range of cancer types.
In Vitro Cytotoxicity
This compound has shown direct cytotoxic effects and has been shown to significantly enhance the cytotoxicity of various chemotherapeutic agents in numerous cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Agent | Combination Effect | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | Doxorubicin | Synergistic | [1] |
| Panc-1 | Pancreatic Cancer | 3.87 | Doxorubicin | Antagonistic in vitro | [1] |
| SKOV-3 | Ovarian Cancer | 5 - 10.1 | Cisplatin | Sensitization | [1] |
| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Cisplatin | Sensitization | [1] |
| Fibrosarcoma | Sarcoma | 4.36 | Doxorubicin | Synergistic | [1] |
| DAOY | Medulloblastoma | 2.9 | Cisplatin | Sensitization | [2] |
| D341 | Medulloblastoma | 1.9 | Cisplatin | Sensitization | [2] |
| D283 | Medulloblastoma | 0.9 | Cisplatin | Sensitization | [2] |
| DT7 | Glioblastoma | >10 | Adavosertib/Doxorubicin | Enhanced Cytotoxicity | [6] |
| TR159 | Non-Small Cell Lung Carcinoma | >10 | Adavosertib/Doxorubicin | Enhanced Cytotoxicity | [6] |
In Vivo Xenograft Studies
Animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition when this compound is combined with standard-of-care therapies.
| Cancer Type | Xenograft Model | Combination Therapy | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 | Doxorubicin | Combination decreased tumor sizes by more than half compared to controls. | [1] |
| Hepatocellular Carcinoma | Not Specified | Cisplatin | Significant reduction in tumor volume with combination therapy (~1000 mm³ vs. 4500 mm³ in control). | [3] |
| Fibrosarcoma | Murine Fibrosarcoma | Doxorubicin | Combination led to significant tumor regression (<5 mm diameter vs. 1-1.5 cm in control) and prevented pulmonary metastases. | [1] |
| Nasopharyngeal Carcinoma | CNE1, CNE2 | Radiation (20 Gy) | Combination slowed tumor volume doubling time to ~27 days vs. ~9-10 days with radiation alone. Tumor weight was decreased by ~88% vs. control. | [6][7] |
| Glioblastoma | U251 | Radiation | Combination significantly enhanced tumor growth delay, with 60% of mice showing no tumor regrowth during the 200-day evaluation period. | [8] |
| Medulloblastoma | Intracranial | Cisplatin | Combination therapy significantly reduced tumor growth compared to cisplatin alone. | [9] |
Clinical Evaluation
A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01837667) of this compound was conducted in patients with relapsed solid tumors.[1][4][9][10]
Study Design and Results
| Parameter | Details |
| Patient Population | 29 patients with progressive solid tumors.[9] |
| Dosing Regimen | Intravenous administration daily for 3 days in 21-day cycles.[9] |
| Dose Escalation Levels | 0.25, 0.50, 0.83, 1.25, 1.75, 2.33, and 3.1 mg/m².[10] |
| Maximum Tolerated Dose (MTD) | Not explicitly stated, but dose-limiting toxicities were observed at 3.1 mg/m².[10] |
| Recommended Phase II Dose | 2.33 mg/m² daily for 3 days every 3 weeks.[4] |
| Safety and Tolerability | Generally well-tolerated. The most common dose-limiting toxicities were reversible increases in serum creatinine.[10] |
| Efficacy | Of 20 response-evaluable patients, 10 (50%) had stable disease for four or more cycles. One patient with pancreatic adenocarcinoma had a partial response.[4] |
Experimental Protocols
PP2A Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of this compound on PP2A activity using a malachite green-based phosphatase assay kit.
Workflow for a PP2A Inhibition Assay.
Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the lysate with an antibody against the PP2A catalytic subunit, followed by precipitation with Protein A/G agarose beads.
-
Washing: Wash the immunoprecipitated beads several times to remove unbound proteins.
-
Inhibition Reaction: Resuspend the beads in a phosphatase assay buffer. Add varying concentrations of this compound and pre-incubate.
-
Phosphatase Reaction: Initiate the reaction by adding a phosphopeptide substrate (e.g., K-R-pT-I-R-R). Incubate at 37°C for a defined period.
-
Detection: Stop the reaction and add a malachite green solution to detect the amount of free phosphate released.
-
Measurement: Read the absorbance at approximately 650 nm using a microplate reader.
-
Analysis: Calculate the percentage of PP2A inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (XTT)
The XTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.
Workflow for an XTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent, or a combination of both. Include untreated and vehicle-only controls. Incubate for the desired duration (e.g., 48-72 hours).
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's protocol.
-
Incubation with XTT: Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at approximately 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous tumor xenograft model.
Workflow for an In Vivo Xenograft Study.
Methodology:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy/radiation alone, combination therapy).
-
Drug Administration: Administer the treatments according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous).
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Study Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound represents a promising new approach in oncology by targeting the serine/threonine phosphatase PP2A. Its ability to sensitize cancer cells to chemotherapy and radiation has been demonstrated in a wide array of preclinical models and has shown preliminary signs of activity in early-phase clinical trials. The continued investigation of this compound, both as a single agent and in combination with other therapies, including immunotherapy, holds significant potential for improving outcomes for cancer patients. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology drug development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on LB-100 as a Protein Phosphatase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating a wide array of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous human malignancies. LB-100 is a first-in-class, water-soluble small molecule inhibitor of PP2A that has demonstrated significant potential as a cancer therapeutic.[1][2] Derived from the synthetic compound norcantharidin, this compound enhances the efficacy of standard chemotherapy and radiotherapy by preventing PP2A-mediated repair of cytotoxic damage, thereby promoting tumor cell apoptosis.[1][2] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, impact on key signaling pathways, preclinical data, and relevant experimental protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of PP2A. It directly binds to the catalytic subunit of PP2A (PP2A-C), reducing its enzymatic activity.[1] This inhibition prevents the dephosphorylation of numerous substrate proteins that are essential for cell cycle control and DNA damage repair.[2] When used in conjunction with DNA-damaging agents like chemotherapy or radiation, this compound blocks the activation of PP2A-mediated repair mechanisms.[2] This forces malignant cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[2][3][4]
Recent studies have shown that this compound is also a catalytic inhibitor of Protein Phosphatase 5 (PPP5C), which shares significant structural homology with PP2A in its catalytic pocket.[1][5][6] This dual inhibition may contribute to the observed antitumor activity of this compound.[5][6]
Impact on Cellular Signaling Pathways
By inhibiting PP2A, this compound modulates multiple oncogenic signaling pathways, leading to a cellular environment that is more susceptible to cytotoxic agents.
PI3K/AKT/mTOR Pathway
PP2A is a negative regulator of the PI3K/AKT pathway. It dephosphorylates and inactivates AKT, a key kinase that promotes cell survival and proliferation. Inhibition of PP2A by this compound leads to hyperactivation of AKT and its downstream effector, mTOR. While this may seem counterintuitive for an anti-cancer agent, this sustained activation can lead to cellular stress and overload of oncogenic signaling, ultimately contributing to apoptosis, a concept known as "activation lethality".[7]
MAPK/ERK Pathway
The role of PP2A in the MAPK/ERK pathway is complex.[1] However, PP2A inhibition can lead to the hyperactivation of the RAS/RAF/MEK/ERK signaling cascade.[8] This overstimulation of a critical growth pathway can contribute to cellular stress and sensitize cancer cells to other therapies.[7][8]
DNA Damage Response (DDR)
This compound plays a crucial role in abrogating the DNA damage response. Following radiation, PP2A activity is often increased, which contributes to the activation of the G2/M cell cycle checkpoint and DNA repair.[3] this compound blocks this radiation-induced PP2A activation, leading to increased levels of γ-H2AX (a marker for DNA double-strand breaks), cell cycle arrest, and mitotic catastrophe.[3][4][9]
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in numerous preclinical models, primarily as a sensitizing agent for chemotherapy and radiation.
In Vitro Data
In various cancer cell lines, this compound has been shown to enhance the cytotoxic effects of standard treatments.
| Cell Line(s) | Cancer Type | Combination Agent | Key Finding | Reference |
| CNE1, CNE2 | Nasopharyngeal Carcinoma | Radiation | Dose enhancement factors of 1.83 and 1.97, respectively. | [3] |
| IOMM-LEE, GAR, CH-157 | Malignant Meningioma | Radiation | Enhanced radiosensitivity and reduced survival fraction in clonogenic assays. | [4] |
| UM-HMC1 | Mucoepidermoid Carcinoma | Cisplatin | Significantly enhanced cytotoxicity of cisplatin. | [10] |
| Ovarian Carcinoma Cells | Ovarian Cancer | Cisplatin | Sensitized cells to cisplatin-mediated cytotoxicity. | [11] |
| U87-TxR, NCI-H460/R | Glioblastoma, NSCLC (MDR) | Doxorubicin | Reduced P-glycoprotein expression, overcoming multidrug resistance. | [7][12] |
In Vivo Data
Animal xenograft models have corroborated the in vitro findings, showing that this compound can significantly improve tumor response to standard therapies.
| Xenograft Model | Cancer Type | Combination Agent | Key Finding | Reference |
| CNE1, CNE2 | Nasopharyngeal Carcinoma | Radiation (20 Gy) | Marked and prolonged tumor regression; dose enhancement factors of 2.98 and 2.27. | [3] |
| Fibrosarcoma | Fibrosarcoma | Doxorubicin (2.5 mg/kg) | Combined therapy led to significant tumor growth inhibition compared to either agent alone. | [9] |
| Pancreatic (Panc-1, BxPc-3) | Pancreatic Cancer | Doxorubicin | Chemosensitizing effects observed. | [9] |
| UM-HMC1 | Mucoepidermoid Carcinoma | Cisplatin (2.5 mg/kg) | Enhanced cytotoxicity of cisplatin in the xenograft model. | [10] |
| Malignant Meningioma | Malignant Meningioma | Radiation | Combined treatment prolonged survival of mice with intracranial xenografts compared to radiation alone. | [4] |
Detailed Experimental Protocols
In Vitro PP2A Inhibition Assay
This colorimetric assay measures the activity of PP2A by quantifying the release of phosphate from a synthetic substrate.[13][14]
Materials:
-
Recombinant PP2A enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% β-mercaptoethanol)
-
Substrate: p-nitrophenyl phosphate (p-NPP)
-
This compound (or other inhibitors) at various concentrations
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the sample (this compound dilution, positive control, or blank).
-
Add 100 µL of the p-NPP substrate solution to each well.
-
Initiate the reaction by adding 100 µL of the PP2A enzyme solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to PP2A activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.[15][16]
In Vivo Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to test the efficacy of this compound in combination with another therapeutic agent.[17]
Materials:
-
Cancer cell line of interest (e.g., CNE1, UM-HMC1)
-
Immunocompromised mice (e.g., NSG, Nude)
-
Sterile PBS and Matrigel (optional)
-
This compound solution for injection (e.g., intraperitoneal)
-
Chemotherapeutic agent (e.g., cisplatin, doxorubicin)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) to a concentration of 1-10 x 10⁶ cells per 100-200 µL.[17]
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow tumors to establish. Once palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[17]
-
Treatment: When tumors reach a mean volume of ~100-150 mm³, randomize mice into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy/Radiation alone, (4) this compound + Chemotherapy/Radiation.[10]
-
Dosing: Administer treatments according to a predetermined schedule. For example, this compound (1.5 mg/kg) administered intraperitoneally every other day, and cisplatin (2.5 mg/kg) on a similar schedule.[9][10]
-
Endpoint Analysis: Continue monitoring tumor volume and animal weight. The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[17] At the endpoint, excise tumors and measure their final weight. Calculate tumor growth inhibition (TGI).
Clinical Development and Future Directions
This compound is currently being evaluated in several clinical trials for various cancers, both as a monotherapy and in combination with other treatments.[18] Active trials are investigating this compound in myelodysplastic syndromes (MDS), recurrent ovarian clear cell carcinoma, and metastatic colorectal cancer.[18][19][20] A Phase I trial in patients with relapsed solid tumors established a maximum tolerated dose (MTD) and demonstrated that this compound has potential anticancer activity on its own.[21]
The ability of this compound to sensitize tumors to chemotherapy, radiotherapy, and potentially immunotherapy positions it as a promising adjuvant therapy.[11][22] Future research will continue to explore optimal combination strategies, identify predictive biomarkers for patient response, and expand its application to a wider range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antitumor Drug this compound Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SCIENCE: PP2A inhibition with this compound in cancer therapy [lixte.com]
- 12. researchgate.net [researchgate.net]
- 13. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins [mdpi.com]
- 15. A protein phosphatase 2A (PP2A) inhibition assay using a recombinant enzyme for rapid detection of microcystins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Facebook [cancer.gov]
- 20. PROGRAMS: Building a pipeline with this compound in multiple cancer indications [lixte.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. trial.medpath.com [trial.medpath.com]
The Role of LB-100 in DNA Damage Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), has emerged as a promising agent in oncology, primarily through its ability to sensitize cancer cells to traditional DNA-damaging therapies such as radiation and chemotherapy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates DNA damage repair (DDR) pathways. By inhibiting PP2A, this compound disrupts the delicate balance of protein phosphorylation that governs the DDR, leading to the abrogation of cell cycle checkpoints and the potentiation of cytotoxicity from DNA-damaging agents. This guide summarizes key quantitative data, provides detailed experimental methodologies for assessing the effects of this compound, and presents visual representations of the implicated signaling pathways to facilitate a comprehensive understanding of its mechanism of action.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). Key kinases such as Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) are activated in response to DNA lesions, initiating a cascade of phosphorylation events that orchestrate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.
Protein phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a critical role in regulating a multitude of cellular processes, including the DDR. PP2A acts as a tumor suppressor by dephosphorylating and inactivating key signaling proteins, thereby ensuring proper cell cycle progression and maintaining genomic stability.[1] The counterintuitive strategy of inhibiting this tumor suppressor has proven effective in sensitizing cancer cells to therapy. This compound is a water-soluble, first-in-class small molecule that competitively inhibits the catalytic subunit of PP2A.[2] This guide delves into the core mechanisms by which this compound disrupts DNA damage repair pathways, providing a valuable resource for researchers and drug development professionals in the field of oncology.
Mechanism of Action: PP2A Inhibition and DDR Modulation
The primary mechanism by which this compound exerts its effects on DNA damage repair is through the inhibition of PP2A.[2] This inhibition leads to a state of hyperphosphorylation of numerous downstream targets, critically altering the cellular response to DNA damage.
Abrogation of the ATM/ATR-Mediated Checkpoint
Following DNA damage, ATM and ATR kinases are activated and phosphorylate a plethora of substrates, including the checkpoint kinases Chk1 and Chk2.[3] These activated checkpoint kinases, in turn, phosphorylate downstream effectors to induce cell cycle arrest, allowing time for DNA repair. PP2A is responsible for dephosphorylating and inactivating ATM, ATR, Chk1, and Chk2, thus acting as a crucial negative regulator of the DNA damage checkpoint.[1][3]
By inhibiting PP2A, this compound sustains the phosphorylation and activation of the ATM/ATR-Chk1/Chk2 signaling axis.[4] Paradoxically, this sustained activation does not lead to a more robust cell cycle arrest. Instead, it leads to checkpoint abrogation, forcing cells with damaged DNA to prematurely enter mitosis. This inappropriate mitotic entry with unrepaired DNA results in mitotic catastrophe and subsequent cell death, a key mechanism of this compound-mediated sensitization to DNA damaging agents.[4][5]
Inhibition of Homologous Recombination Repair
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage and are primarily repaired by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). Evidence suggests that this compound significantly impairs the HR pathway.[2][5] Studies have shown that in the presence of this compound and radiation, there is an increased retention of γ-H2AX foci, a marker for DSBs, indicating a failure to repair these lesions.[5][6]
Furthermore, while the formation of Rad51 foci, a key step in HR, is increased following treatment with this compound and radiation, the subsequent repair of DSBs is inhibited.[5] This suggests that while the initial steps of HR may be initiated, the completion of the repair process is blocked. The sustained phosphorylation of DDR proteins due to PP2A inhibition likely disrupts the coordinated series of events required for successful HR.
Quantitative Data on this compound's Efficacy
The sensitizing effect of this compound to DNA-damaging agents has been quantified in numerous preclinical studies. The following tables summarize key findings.
| Cell Line/Model | Combination Agent | Parameter | Value | Reference |
| U251 Glioblastoma | Radiation | Dose Enhancement Factor (DEF) | 1.45 | [5] |
| CNE1 Nasopharyngeal Carcinoma Xenograft | Radiation | Dose Enhancement Factor (DEF) | 2.98 | [6] |
| CNE2 Nasopharyngeal Carcinoma Xenograft | Radiation | Dose Enhancement Factor (DEF) | 2.27 | [6] |
Table 1: Radiation Sensitization by this compound
| Cell Line | Combination Agent | Parameter | Concentration of this compound | Result | Reference |
| DT7 Glioblastoma | Adavosertib | IC50 | 1000 nM | 3.5 µM (p < 0.05) | [7] |
| DT7 Glioblastoma | Adavosertib | IC50 | 2500 nM | 2.4 µM (p < 0.01) | [7] |
| CNE1 Nasopharyngeal Carcinoma | Radiation (8 Gy) | γ-H2AX expression | 2.5 µM | Significantly increased at 6 hours | [6] |
| CNE2 Nasopharyngeal Carcinoma | Radiation (8 Gy) | γ-H2AX expression | 2.5 µM | Significantly increased at 6 hours | [6] |
Table 2: Chemosensitization and Biomarker Modulation by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in DNA damage repair.
Immunofluorescence for γ-H2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with this compound and/or a DNA-damaging agent (e.g., radiation, etoposide) for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2AX, Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBST. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBST and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cytotoxicity.
-
Cell Plating: Prepare a single-cell suspension and plate a known number of cells into multi-well plates. The number of cells plated will depend on the expected survival rate for each treatment condition.
-
Treatment: Allow cells to attach for several hours, then treat with this compound and/or a DNA-damaging agent.
-
Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Staining: Wash the colonies with PBS and fix with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The dose enhancement factor (DEF) can be calculated from the survival curves.
Western Blotting for DDR Proteins
This technique is used to detect changes in the expression and phosphorylation status of key DDR proteins.
-
Cell Lysis: Treat cells as desired, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATM, p-Chk1, p-Chk2, total ATM, total Chk1, total Chk2, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
References
- 1. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. PP2A Activity Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Radio-sensitizing Properties of LB-100
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LB-100 is a first-in-class, water-soluble small molecule inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A).[1][2] While traditionally viewed as a tumor suppressor, the inhibition of PP2A has emerged as a counterintuitive but effective therapeutic strategy to sensitize cancer cells to genotoxic agents, including radiation.[3][4][5] Preclinical studies across various cancer models, such as glioblastoma, meningioma, and nasopharyngeal carcinoma, have consistently demonstrated that this compound enhances the efficacy of radiotherapy.[3][6][7] The primary mechanisms of action involve the abrogation of DNA damage repair, induction of G2/M cell cycle arrest, and promotion of mitotic catastrophe.[2][6][7] This document provides a comprehensive overview of the preclinical data supporting the use of this compound as a radio-sensitizing agent, detailing the molecular mechanisms, experimental protocols, and quantitative outcomes.
Mechanism of Action: PP2A Inhibition and Radiosensitization
Radiation therapy primarily functions by inducing DNA lesions, particularly double-strand breaks (DSBs), which trigger cell cycle arrest and apoptosis if left unrepaired.[8][9] Cancer cells, however, can develop resistance by upregulating DNA damage response (DDR) pathways.[8] PP2A is a critical regulator of multiple cellular processes, including cell cycle progression and the DDR.[1][2]
Following radiation-induced DNA damage, PP2A activity is often increased, which contributes to the activation of cell cycle checkpoints (e.g., G2/M) to allow time for DNA repair.[6][7] By inhibiting PP2A, this compound disrupts this protective response. The key consequences of PP2A inhibition in the context of radiotherapy include:
-
Impaired DNA Damage Repair: this compound treatment leads to the sustained presence of γ-H2AX foci, a marker for DNA DSBs, indicating a diminished capacity for repair.[3][6][10] Studies suggest this may be due to the inhibition of the Homologous Recombination Repair (HRR) pathway, evidenced by decreased Rad51 foci.[2]
-
Induction of Mitotic Catastrophe: By inhibiting PP2A, this compound forces cells with damaged DNA to bypass the G2/M checkpoint and enter mitosis prematurely.[1][2] This leads to abnormal chromosome segregation and a form of cell death known as mitotic catastrophe.[3][6][7] This is supported by observations of increased levels of pro-mitotic proteins like phosphorylated Polo-like kinase 1 (p-Plk1) and Cdk1.[2][7]
-
Modulation of Key Signaling Pathways: this compound has been shown to decrease the activation of pro-survival proteins like STAT3 and interfere with the p53 DNA-damage response pathway.[3][6]
The signaling cascade initiated by this compound in conjunction with radiation is visualized below.
Quantitative Data from Preclinical Studies
The radio-sensitizing effects of this compound have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Radiosensitizing Effects of this compound
| Cell Line (Cancer Type) | This compound Conc. (µM) | Radiation Dose (Gy) | Metric | Value | Reference |
|---|---|---|---|---|---|
| IOMM-LEE (Meningioma) | 2.5 | 2-8 | SER at SF 0.5 | 2.35 | [6] |
| GAR (Meningioma) | 2.5 | 2-8 | SER at SF 0.5 | 1.82 | [6] |
| CNE1 (Nasopharyngeal) | 2.5 | 2-8 | Dose Enhancement Factor (DEF) | 1.83 | [7][11] |
| CNE2 (Nasopharyngeal) | 2.5 | 2-8 | Dose Enhancement Factor (DEF) | 1.97 | [7][11] |
| U251 (Glioblastoma) | - | 2-8 | Dose Enhancement Factor (DEF) | 1.45 | [3][5] |
SER: Sensitizer Enhancement Ratio; SF: Surviving Fraction; DEF: Dose Enhancement Factor.
Table 2: Effects of this compound and Radiation on Cellular Processes
| Cell Line (Cancer Type) | Treatment | Endpoint | Observation | Reference |
|---|---|---|---|---|
| IOMM-LEE, GAR (Meningioma) | This compound + RT | PP2A Activity | Abrogated radiation-induced increase in PP2A activity. | [6] |
| IOMM-LEE, GAR (Meningioma) | This compound + RT | Cell Cycle | Increased G2/M cell cycle arrest. | [6] |
| IOMM-LEE, GAR (Meningioma) | This compound + RT | DNA Damage | Increased γ-H2AX foci (marker of DSBs). | [6] |
| CNE1, CNE2 (Nasopharyngeal) | RT alone | PP2A Activity | 210-260% increase in activity vs. control. | [7] |
| CNE1, CNE2 (Nasopharyngeal) | This compound + RT | Cell Cycle | Significantly higher proportion of cells in G2/M phase. | [7] |
| U251 (Glioblastoma) | This compound + RT | Mitotic Catastrophe | Increased rate at 72 and 96 hours post-radiation. | [3][5] |
| U251 (Glioblastoma) | This compound + RT | DNA Damage | Sustained γ-H2AX expression at 24 hours. | [3][5] |
| U251 (Glioblastoma) | this compound + RT | p53 Expression | 3.68-fold decrease compared to RT alone. |[3][10] |
Table 3: In Vivo Radiosensitizing Effects of this compound in Xenograft Models
| Cancer Model | Treatment Groups | Key Finding | Reference |
|---|---|---|---|
| Intracranial Meningioma (IOMM-Luc cells) | Vehicle, this compound, RT, this compound + RT | Combined treatment significantly prolonged mouse survival compared to RT alone. | [6] |
| Subcutaneous Nasopharyngeal (CNE1, CNE2 cells) | Vehicle, this compound (1.5 mg/kg), RT (20 Gy), this compound + RT | Combined treatment caused marked and prolonged tumor regression. | [7][11] |
| Subcutaneous Glioblastoma (U251 cells) | Vehicle, this compound, RT, this compound + RT | Combination therapy significantly enhanced tumor growth delay and mouse survival. |[3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments cited in the literature.
In Vitro Experimental Workflow
Clonogenic Survival Assay:
-
Cell Plating: Seed cells (e.g., CNE1, IOMM-LEE) in 6-well plates at a density determined to yield 50-150 colonies per well. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a non-toxic concentration of this compound (e.g., 2.5 µM) for a specified duration (e.g., 3 hours) before irradiation.[6][7][11]
-
Irradiation: Irradiate cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days until visible colonies form.
-
Staining and Counting: Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.
-
Analysis: Calculate the surviving fraction at each dose and plot survival curves. Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER).[6][7]
Cell Cycle Analysis:
-
Treatment: Treat cells with this compound and/or radiation as described above.
-
Harvesting: At a specified time point post-treatment (e.g., 24 or 48 hours), harvest cells by trypsinization.[6][7]
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash out ethanol and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Immunofluorescence for γ-H2AX:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Administer this compound and/or radiation.
-
Fixation and Permeabilization: At desired time points (e.g., 24 hours post-RT), fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[3]
-
Staining: Block with bovine serum albumin (BSA) and incubate with a primary antibody against phospho-histone H2AX (Ser139). Follow with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus.[6]
In Vivo Experimental Workflow
Orthotopic and Subcutaneous Xenograft Models:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation:
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) or an established bioluminescence signal. Randomize mice into four groups: (i) Vehicle control, (ii) this compound alone, (iii) Radiation alone, (iv) this compound + Radiation.[5][6][11]
-
Treatment Protocol:
-
This compound Administration: Administer this compound (e.g., 1.5 mg/kg) via intraperitoneal (IP) injection, typically for a set number of days or daily during radiation.[5][11]
-
Radiation: For the combination group, irradiate tumors a few hours (e.g., 3 hours) after this compound administration. Radiation can be delivered as a single high dose (e.g., 20 Gy) or in fractions (e.g., 4 Gy/fraction for 3 weeks). Use lead jigs to shield non-tumor areas.[5][7]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers three times per week and calculate volume (Volume = length x width² / 2). For orthotopic models, use bioluminescence imaging (BLI).[5][6]
-
Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined maximum size (e.g., >1800 mm³) or when neurological symptoms appear. Record the date of euthanasia for Kaplan-Meier survival analysis.[5][6]
-
Ex Vivo Analysis: Upon euthanasia, tumors can be excised for immunohistochemistry (IHC) or Western blot analysis to assess protein markers.
-
Clinical Status and Future Directions
The compelling preclinical data have led to the investigation of this compound in human clinical trials. A Phase 1 study established that this compound was well-tolerated in adult patients with advanced solid tumors.[6][12] Ongoing and future trials are exploring this compound in combination with standard chemotherapy and radiotherapy for various cancers, including glioblastoma, sarcomas, and lung and ovarian cancers.[13][14] The strategy of combining this compound with radiotherapy holds significant promise, as it leverages a mechanism that directly undermines a core survival strategy of cancer cells when faced with radiation-induced damage. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from this combination therapy.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. LIXTE Provides Update on Progress with this compound as a PP2A Inhibitor to Enhance Chemotherapy and Immunotherapy Cancer Treatments - BioSpace [biospace.com]
Preclinical Efficacy of LB-100 in Solid Tumors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a first-in-class, water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that is a key regulator of a multitude of cellular processes, including cell cycle progression, DNA damage repair, and apoptosis. In many solid tumors, the PP2A signaling pathway is dysregulated, contributing to uncontrolled cell growth and resistance to therapy. This compound's mechanism of action, which involves the inhibition of PP2A, leads to the hyperphosphorylation of numerous downstream protein targets, ultimately promoting mitotic catastrophe and enhancing the cytotoxic effects of conventional cancer therapies. This technical guide provides an in-depth overview of the preclinical studies of this compound in various solid tumors, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.
Quantitative Data Summary
The preclinical efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated across a range of solid tumor cell lines. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and therapeutic potential.
Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound Monotherapy | Combination Agent | IC50 of Combination Agent (Alone) | IC50 of Combination Agent (with this compound) | Reference |
| BxPc-3 | Pancreatic Cancer | 2.3 - 3.98 | Doxorubicin | 2.33 µM | 1.09 µM | [1][2] |
| Panc-1 | Pancreatic Cancer | 1.7 - 3.87 | Doxorubicin | 1.73 µM | 1.91 µM (antagonistic) | [1][2] |
| SKOV-3 | Ovarian Cancer | 5 - 10.1 | Cisplatin | - | - | [1] |
| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Cisplatin | - | - | [1] |
| DAOY | Medulloblastoma | 2.9 | Cisplatin | - | - | [3] |
| D341 | Medulloblastoma | 1.9 | Cisplatin | - | - | [3] |
| D283 | Medulloblastoma | 0.9 | Cisplatin | - | - | [3] |
| U87-TxR | Glioblastoma (Multidrug-Resistant) | >10 | Adavosertib | ~5 µM | 2.4 - 3.5 µM | [4] |
| NCI-H460/R | Non-Small Cell Lung Cancer (Multidrug-Resistant) | ~0.9 | Adavosertib | ~0.4 µM | <0.4 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Pancreatic Cancer | Panc-1 xenograft | This compound (2 mg/kg, i.p.) + Doxorubicin | Enhanced antitumor efficacy of doxorubicin | [2] |
| Ovarian Cancer | SKOV-3 intraperitoneal xenograft | This compound (1.5 mg/kg) + Cisplatin (2.5 mg/kg) | Significantly enhanced tumor growth inhibition and prevented disease progression | [5] |
| Medulloblastoma | DAOY intracranial xenograft | This compound + Cisplatin | Significantly prolonged survival compared to cisplatin alone | [3] |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. As a PP2A inhibitor, it prevents the dephosphorylation of key proteins, leading to their sustained activation or altered function.
DNA Damage Response and Cell Cycle Checkpoint Abrogation
A primary mechanism by which this compound sensitizes cancer cells to chemotherapy and radiation is by disrupting the DNA damage response (DDR) and abrogating cell cycle checkpoints. In the presence of DNA-damaging agents, cancer cells typically arrest the cell cycle to allow for DNA repair. This compound, by inhibiting PP2A, leads to the hyperphosphorylation and inactivation of key checkpoint proteins such as Chk1 and Chk2, forcing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[4][5]
References
- 1. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Efficacy of Chidamide and LB100 in Sézary Syndrome via TNC Downregulation and PI3K/AKT/mTOR Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Dual Inhibition of PP2A and PPP5C by LB-100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a water-soluble, small-molecule inhibitor that has garnered significant attention in oncology research. Initially identified as a potent inhibitor of protein phosphatase 2A (PP2A), subsequent studies have revealed its role as a dual catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C).[1][2][3] PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating key oncogenic signaling pathways.[4][5][6][7] PPP5C is also involved in cellular processes relevant to cancer, including stress response and proliferation.[8][9][10] The dual inhibition by this compound presents a novel therapeutic strategy, primarily through the chemosensitization and radiosensitization of cancer cells.[11][12][13] This technical guide provides an in-depth overview of the mechanism, quantitative data, experimental protocols, and signaling pathways associated with this compound's function.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the catalytic subunits of PP2A (PP2Ac) and PPP5C.[3][11] Structurally, this compound belongs to the cantharidin/endothall family of inhibitors.[3] Its 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety is crucial for its inhibitory activity, as it coordinates with the metal ions (typically two metal ions) present in the active sites of these phosphatases.[1][2] This interaction blocks the access of phosphorylated substrates to the catalytic site, preventing dephosphorylation.
By inhibiting PP2A and PPP5C, this compound leads to the hyperphosphorylation of numerous downstream proteins. This disruption of the cellular phosphorylation balance affects multiple signaling pathways, leading to outcomes such as cell cycle checkpoint abrogation, induction of mitotic catastrophe in p53 wild-type or mutant cells, and apoptosis in p53-null cells.[11] A key therapeutic application of this compound is its ability to sensitize tumor cells to DNA-damaging agents like cisplatin and doxorubicin, and to radiation therapy.[11][12][14]
Data Presentation: Quantitative Analysis
The inhibitory activity of this compound has been quantified against both purified enzymes and various cancer cell lines. The following tables summarize these findings for comparative analysis.
Table 1: In Vitro Enzymatic Inhibition of PP2A and PPP5C by this compound
| Substrate | Phosphatase | IC50 (μM, mean ± SE) |
| Phosphopeptide (K-R-pT-I-R-R) | PP2Ac | 0.67 ± 0.05 |
| PPP5C | 4.9 ± 0.2 | |
| DiFMUP | PP2Ac | 0.39 ± 0.03 |
| PPP5C | 1.8 ± 0.1 | |
| [³²P]-labeled Histone | PP2Ac | 0.64 ± 0.04 |
| PPP5C | 2.5 ± 0.2 | |
| (Data sourced from D'Arcy et al., Mol Cancer Ther, 2019)[15] |
Table 2: In Vitro Cell Viability Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference(s) |
| Fibrosarcoma (xenograft-derived) | Fibrosarcoma | 4.36 | [11] |
| BxPc-3 | Pancreatic Cancer | 0.85 | [11][16][17] |
| Panc-1 | Pancreatic Cancer | 3.87 - 3.98 | [11][16][17] |
| Various Cisplatin-Resistant | Various | 5.0 - 10.1 | [11][18] |
| Various Triple-Negative Breast Cancer | Breast Cancer | 1.17 - 7.145 | [19] |
Signaling Pathways and Experimental Workflows
The inhibition of PP2A and PPP5C by this compound perturbs multiple signaling cascades critical for cell survival and proliferation. The following diagrams, generated using the DOT language, visualize these interactions and a typical experimental workflow.
Signaling Pathways Modulated by this compound
Caption: this compound inhibits PP2A and PPP5C, leading to hyperactivation of pro-survival pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's anti-cancer effects from cell culture to animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in this compound research.
Phosphatase Activity Assay (Malachite Green-Based)
This colorimetric assay quantifies the release of free phosphate from a substrate, which is a direct measure of phosphatase activity.
Materials:
-
Purified recombinant PP2Ac or PPP5C enzyme.
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Assay Buffer (e.g., 50mM Tris-HCl, 0.1mM CaCl₂, pH 7.0).
-
Malachite Green Reagent A (Malachite green in sulfuric acid).
-
Malachite Green Reagent B (stabilizer, e.g., polyvinyl alcohol).
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve.
-
96-well microtiter plate.
-
Microplate reader (absorbance at ~620-660 nm).
Procedure:
-
Prepare Phosphate Standards: Create a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve (e.g., 0 to 400 pmol/well).
-
Prepare Malachite Green Solution: Just prior to use, mix Reagent A and Reagent B according to the manufacturer's instructions (e.g., 100 parts A to 1 part B).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
This compound at various concentrations (or vehicle control).
-
Purified PP2Ac or PPP5C enzyme.
-
-
Pre-incubation: Mix and pre-incubate the plate for ≥10 minutes at room temperature (23-25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubation: Incubate the plate for 10-30 minutes at 37°C. The optimal time depends on the enzyme's specific activity.
-
Stop Reaction & Color Development: Stop the reaction by adding the prepared Malachite Green Solution to each well. This solution is acidic and will stop the enzymatic reaction while also reacting with the released free phosphate. Incubate for 15-20 minutes at room temperature for color to develop.
-
Measurement: Read the absorbance of each well at ~620 nm using a microplate reader.
-
Analysis: Subtract the blank (no enzyme) absorbance from all readings. Calculate the amount of phosphate released using the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value using a 4-parameter logistic fit.[7][14][20][21]
Cell Viability Assay (MTT-Based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well cell culture plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO, or SDS in HCl).
-
Microplate reader (absorbance at ~570 nm, reference wavelength >650 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm. A reference wavelength of ~690 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[4][11][12]
Western Blot for Phosphorylated Proteins
This technique is used to detect specific phosphorylated proteins in cell lysates, providing insight into the activation state of signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors .
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[5]
-
Primary antibodies (specific for the phosphorylated protein of interest and the total protein as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA). Add SDS-PAGE sample buffer to equal amounts of protein from each sample and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Pre-wet PVDF membranes in methanol.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST.
-
Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation status upon treatment with this compound.[1][5]
Conclusion
This compound is a promising anti-cancer agent that acts through the dual inhibition of PP2A and PPP5C. Its ability to disrupt multiple oncogenic signaling pathways and sensitize tumors to conventional therapies provides a strong rationale for its continued investigation in preclinical and clinical settings.[11][12] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration of this compound's therapeutic potential and the broader implications of phosphatase inhibition in cancer treatment.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. broadpharm.com [broadpharm.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the In Vivo Pharmacokinetics of LB-100
This guide provides a comprehensive overview of the in vivo pharmacokinetics of LB-100, a first-in-class small-molecule inhibitor of protein phosphatase 2A (PP2A). The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's behavior in living systems, methodologies for its study, and its mechanism of action.
Introduction
This compound is an investigational drug that has shown promise in preclinical and clinical studies for the treatment of various cancers.[1] It functions by inhibiting protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, DNA damage response, and apoptosis.[2][3] Dysregulation of PP2A is implicated in the pathology of numerous malignancies, making it a compelling target for cancer therapy.[3] this compound has been evaluated as a monotherapy and in combination with standard anticancer agents, where it has been shown to enhance their cytotoxic effects.[4][5] This guide focuses on the in vivo pharmacokinetic properties of this compound, which are critical for its ongoing clinical development.
Mechanism of Action and Signaling Pathways
This compound is a water-soluble, competitive inhibitor of PP2A.[3][4] By blocking PP2A activity, this compound disrupts the dephosphorylation of key proteins in various signaling cascades, leading to a state of increased cellular stress in cancer cells.[1] This inhibition can sensitize tumor cells to the effects of chemotherapy and radiation.[5][6][7] Recent research has also indicated that this compound is a catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C), suggesting that its antitumor activity may result from the combined suppression of both phosphatases.[4]
The administration of this compound, particularly in conjunction with DNA-damaging agents, triggers a cascade of downstream molecular events. These include the abrogation of cell-cycle checkpoints, induction of mitotic catastrophe, and ultimately, apoptosis.[5][8] Key molecular events following PP2A inhibition by this compound include the sustained phosphorylation of DNA damage response proteins such as BRCA1, Chk2, and γH2AX, as well as the activation of cdc2, leading to premature mitotic entry.[5][9]
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in a first-in-human, Phase I clinical trial involving patients with relapsed solid tumors.[2] The study found that this compound exhibits a low clearance, a low volume of distribution, and a short half-life.[2] The pharmacokinetics were reported to be similar on Day 1 and Day 3 of treatment.[2]
Recent preclinical data has revealed that this compound is converted to its active form, endothall, through two pathways: a slow spontaneous hydrolysis and a more significant enzymatic conversion.[10] The identification of a specific enzyme responsible for this conversion could serve as a potential biomarker for patient selection in future clinical trials.[10]
The following table summarizes the pharmacokinetic parameters of this compound and its metabolite, endothall, in patients who received this compound at the maximum tolerated dose (MTD) of 2.33 mg/m².[2][11]
| Parameter | Subject 1 (Day 1) | Subject 1 (Day 3) | Subject 2 (Day 1) | Subject 2 (Day 3) | Subject 3 (Day 1) | Subject 3 (Day 3) |
| Dose (mg/m²) | 2.33 | 2.33 | 2.33 | 2.33 | 2.33 | 2.33 |
| Apparent CL (L/h/m²) | 2.5 | 5.7 | 2.7 | 2.4 | 2.3 | 2.4 |
| Apparent Vss (L/m²) | 0.52 | 0.7 | 0.54 | 0.56 | 0.43 | 0.44 |
| t₁/₂ (h) | 1.1 | 0.91 | 1.1 | 0.99 | 0.93 | 0.95 |
| Endothall Cmax (ng/mL) | <5 | <5 | 34.7 | 23.7 | 11.3 | 14.6 |
| Endothall Tmax (h) | N/A | N/A | 4 | 4 | 4 | 4 |
Data sourced from a Phase I clinical trial.[2][11] CL = Clearance, Vss = Volume of distribution at steady state, t₁/₂ = half-life, Cmax = Maximum concentration, Tmax = Time to maximum concentration. Endothall concentrations were low, with the maximal concentration observed at the last sampling time point (4 hours), precluding the determination of its elimination half-life.[2]
Experimental Protocols
The primary source of human pharmacokinetic data for this compound is a Phase I, open-label, dose-escalation study (NCT01837667).[2]
-
Objective : To determine the maximum tolerated dose (MTD), safety, tolerability, and preliminary activity of this compound in patients with progressive solid tumors.[2][12]
-
Design : A 3 + 3 dose escalation design was employed.[2]
-
Patient Population : Adult patients (≥18 years) with proven progressive solid tumors who had failed standard treatments.[11]
-
Treatment Cycle : this compound was administered intravenously daily for 3 consecutive days in 21-day cycles.[2]
-
Formulation : this compound was supplied as a single-use solution.[2]
-
Initial Administration : this compound was initially administered in 50 mL of saline over 15 minutes.[2]
-
Revised Administration : Due to reversible increases in serum creatinine at the 2.33 mg/m² dose level, the administration was changed to 500 mL of normal saline over 2 hours.[2][11]
-
Dose Escalation : Seven dose levels were tested, ranging from 0.25 mg/m² to 3.1 mg/m².[11] The recommended Phase II dose was determined to be 2.33 mg/m² daily for 3 days every 3 weeks.[2]
-
Sampling : Pharmacokinetic data for this compound and its metabolite, endothall, were obtained from patients receiving this compound at the MTD.[2]
-
Analysis : Plasma concentrations of this compound and endothall were measured to determine key pharmacokinetic parameters. The maximal concentration of endothall was observed at the last sampling time point (4 hours).[2]
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by rapid elimination and low distribution. The safety, tolerability, and preliminary evidence of antitumor activity observed in the first-in-human Phase I trial support its continued development, both as a single agent and in combination with other cancer therapies.[2] Understanding the metabolic conversion of this compound to its active form, endothall, presents an opportunity to develop biomarkers for predicting patient response and further optimizing its clinical application.[10] Ongoing and future studies will continue to delineate the clinical utility of this novel PP2A inhibitor in the treatment of various malignancies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel Protein Phosphatase 2A (PP2A) inhibitor, sensitizes malignant meningioma cells to the therapeutic effects of radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Safety, Tolerability, and Preliminary Activity of this compound, an Inhibitor of Protein Phosphatase 2A, in Patients with Relapsed Solid Tumors: An Open-Label, Dose Escalation, First-in-Human, Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LB-100 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[1][2] In the context of pancreatic cancer, a malignancy with a dismal prognosis, this compound has emerged as a promising therapeutic agent, primarily through its ability to sensitize cancer cells to chemo- and radiotherapy.[1][2] These application notes provide detailed in vitro protocols for investigating the effects of this compound on pancreatic cancer cell lines, focusing on its mechanism of action related to cell viability, apoptosis, and cell cycle regulation.
Mechanism of Action
This compound competitively inhibits PP2A, leading to the hyperphosphorylation of downstream targets.[1][2] In pancreatic cancer cells, this inhibition disrupts key signaling pathways that regulate cell division and survival. A primary mechanism involves the accumulation of the active, phosphorylated forms of Polo-like kinase 1 (PLK1) and the cell division cycle 25C (CDC25C) phosphatase.[2] This cascade results in the aberrant activation of cyclin-dependent kinase 1 (CDK1), a key driver of the G2/M cell cycle transition.[2] By forcing cells to enter mitosis prematurely, despite potential DNA damage, this compound can induce mitotic catastrophe and subsequent apoptosis.[2] Furthermore, this compound has been shown to inhibit homologous recombination repair of DNA damage, further enhancing the efficacy of DNA-damaging agents like radiation.[2]
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| PANC-1 | 1.7 - 3.87 | |
| BxPc-3 | 0.85 - 2.3 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Culture
Pancreatic cancer cell lines such as PANC-1, MiaPaCa-2, and BxPc-3 should be cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, it is recommended to use cells in their exponential growth phase.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPc-3)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in pancreatic cancer cells treated with this compound.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol. A typical treatment time is 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the PI signal to determine the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis
This protocol is for the detection of key proteins involved in the this compound signaling pathway.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PLK1, anti-phospho-CDC25C, anti-phospho-CDK1, anti-γH2AX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound in pancreatic cancer cells.
Caption: General experimental workflow for in vitro analysis of this compound.
References
Application Notes and Protocols for LB-100 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), in cell culture experiments. The information presented here is intended to assist in determining the optimal concentration of this compound for various cancer cell lines and in designing and executing key in vitro assays.
Introduction
This compound is a potent and water-soluble inhibitor of the serine/threonine phosphatase PP2A.[1] PP2A is a critical regulator of numerous cellular processes, including cell cycle progression, DNA damage repair, and apoptosis.[2] By inhibiting PP2A, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation, making it a promising agent for combination therapies.[3] These notes offer a summary of effective concentrations and detailed protocols for assessing the impact of this compound on cancer cells.
Data Presentation: Optimal Concentrations of this compound
The optimal concentration of this compound is cell-line dependent. The following tables summarize the 50% inhibitory concentrations (IC50) and effective concentrations for inducing apoptosis and cell cycle arrest in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Assay |
| DAOY | Medulloblastoma | 2.9 | 48 hours | XTT |
| D341 | Medulloblastoma | 1.9 | 48 hours | XTT |
| D283 | Medulloblastoma | 0.9 | 48 hours | XTT |
| BxPc-3 | Pancreatic Cancer | 0.85 | Not Specified | Not Specified |
| Panc-1 | Pancreatic Cancer | 3.87 | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | 5 - 10.1 | Not Specified | Not Specified |
| OVCAR-8 | Ovarian Cancer | 5 - 10.1 | Not Specified | Not Specified |
| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | Not Specified | Not Specified |
| 143B | Osteosarcoma | 10.58 | Not Specified | Not Specified |
Table 2: Effective Concentrations of this compound for Apoptosis and Cell Cycle Arrest
| Cell Line | Effect | Concentration (µM) | Treatment Duration |
| DAOY | Apoptosis Induction | 1.0 - 20 | 48 hours |
| D341 | Apoptosis Induction | 2.5 - 20 | 48 hours |
| SKM-1 | Apoptosis Induction | 1.25 - 10 | 24 hours |
| MCF7 | Sensitization to TRAIL-mediated apoptosis | 3 | Not Specified |
| SKM-1 | G2/M Arrest | 5 | 12 hours |
| SKOV-3 | Abrogation of Cisplatin-induced S-phase arrest | 5 | 24-48 hours |
| OVCAR-8 | Abrogation of Cisplatin-induced G2/M arrest | 2 | 24-48 hours |
Signaling Pathways Modulated by this compound
This compound primarily functions by inhibiting PP2A, which leads to the hyperphosphorylation of numerous downstream targets. This dysregulation of phosphorylation cascades affects several key signaling pathways implicated in cancer cell survival and proliferation.
Caption: Signaling pathways affected by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay
This protocol is a general guideline for determining cell viability using common tetrazolium-based reagents like MTT, XTT, or MTS. The specific reagent and protocol should be optimized for your cell line and experimental conditions.
Caption: Experimental workflow for cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution prepared in an appropriate solvent, e.g., water or DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or MTS)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the time specified in the reagent protocol (typically 1-4 hours).
-
Measurement:
-
For MTT assays, add a solubilization solution to dissolve the formazan crystals before reading the absorbance.
-
For XTT and MTS assays, the formazan product is soluble, and absorbance can be read directly.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blotting
This protocol outlines the steps for analyzing changes in protein expression and phosphorylation following this compound treatment.
Caption: Experimental workflow for Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-Akt, phospho-ERK, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Experimental workflow for apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
Application Notes and Protocols: Enhancing Cisplatin Efficacy with LB-100 in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of cancer-related mortality in women, primarily due to the development of resistance to platinum-based chemotherapies like cisplatin.[1] A promising strategy to overcome this resistance is the combination of cisplatin with agents that modulate cellular signaling pathways involved in DNA damage response (DDR) and cell cycle regulation. LB-100 is a small molecule inhibitor of protein phosphatase 2A (PP2A), a key phosphatase implicated in these processes.[1][2] Inhibition of PP2A by this compound has been shown to sensitize ovarian cancer cells to cisplatin, offering a potential new therapeutic avenue.[1][3] These application notes provide a summary of the preclinical data and detailed protocols for studying the synergistic effects of this compound and cisplatin in ovarian cancer models.
Mechanism of Action
This compound enhances cisplatin-mediated cytotoxicity by abrogating cell cycle arrest induced by cisplatin.[1][4] This is achieved through the modulation of the DNA damage response pathway and cell cycle checkpoint abrogation.[2][5] Key molecular events include decreased Wee1 expression, increased cdc2 activation, and subsequent increased mitotic entry.[1][4] Furthermore, this compound induces hyperphosphorylation of DDR proteins such as BRCA1, Chk2, and γH2AX.[1][2] This leads to persistent DNA damage, ultimately driving cancer cells towards apoptosis instead of mitotic catastrophe.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and cisplatin in ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| SKOV-3 | 5 - 10.1 | Varies | Synergistic | [3] |
| OVCAR-8 | 5 - 10.1 | Varies | Synergistic | [3] |
| PEO1 | Not specified | Varies | Synergistic | [1] |
| PEO4 | Not specified | Varies | Synergistic | [1] |
| PEO6 | Not specified | Varies | Synergistic | [1] |
| OVCAR-8 PP2A-C shRNA | 3.9 ± 0.9 | Not specified | Increased sensitivity to cisplatin | [4] |
| OVCAR-8 NT shRNA | 15.7 ± 1.3 | Not specified | --- | [4] |
Table 2: In Vivo Tumor Growth Inhibition in an Intraperitoneal SKOV-3 Xenograft Model
| Treatment Group | Dosage | Outcome | Reference |
| Vehicle Control (PBS) | --- | Progressive tumor growth | [6] |
| This compound | 1.5 mg/kg | Minimal effect on tumor growth | [6] |
| Cisplatin | 1.5 mg/kg | Moderate tumor growth inhibition | [6] |
| This compound + Cisplatin | 1.5 mg/kg each | Significantly enhanced tumor growth inhibition and delayed progression | [1][6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-8)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]
-
For single-agent IC50 determination, add serially diluted this compound or cisplatin to the wells.[2]
-
For combination studies, pretreat cells with a sub-lethal dose of this compound (e.g., 2 µM or 5 µM) for 1 hour before adding various concentrations of cisplatin.[2]
-
Incubate the plates for 72 hours.[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.[2]
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is for assessing changes in protein expression and phosphorylation states in response to this compound and cisplatin treatment.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., cleaved PARP, cleaved caspase-3, p-Chk1, p-BRCA1, p-γH2AX, Wee1, cdc2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound and/or cisplatin for the specified duration (e.g., 24, 48, or 72 hours).[2][6]
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes in blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Study
This protocol describes an intraperitoneal metastatic mouse model to evaluate the in vivo efficacy of the this compound and cisplatin combination.
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
SKOV-3/f-Luc cells (SKOV-3 cells expressing firefly luciferase)
-
This compound
-
Cisplatin
-
PBS (vehicle control)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Inject SKOV-3/f-Luc cells intraperitoneally into the mice.
-
Monitor tumor establishment and growth via bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment groups: Vehicle control, this compound alone, cisplatin alone, and this compound + cisplatin.[6]
-
Administer treatments as scheduled (e.g., every other day for six sessions).[6] A typical dosing regimen is 1.5 mg/kg for both this compound and cisplatin.[6] For the combination group, administer this compound one hour prior to cisplatin.[6]
-
Monitor tumor burden regularly using bioluminescence imaging.[6]
-
Monitor animal body weight as an indicator of toxicity.[6]
-
At the end of the study, euthanize the mice and excise tumors for ex vivo analysis (e.g., Western blotting or immunohistochemistry).[6]
Visualizations
Signaling Pathway Diagram
Caption: this compound mediated sensitization to cisplatin in ovarian cancer.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound and cisplatin.
Conclusion
The combination of this compound and cisplatin demonstrates significant synergistic antitumor activity in preclinical models of ovarian cancer.[1][5] this compound effectively sensitizes ovarian cancer cells to cisplatin by disrupting the DNA damage response and abrogating cell cycle checkpoints.[1][2] The provided protocols and data serve as a valuable resource for researchers investigating this promising therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these findings into improved outcomes for patients with ovarian cancer. A phase Ib/II trial is currently evaluating the safety and effectiveness of dostarlimab and this compound in patients with recurrent ovarian clear cell carcinoma.[7]
References
- 1. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
Application Notes and Protocols: Enhancing Doxorubicin Efficacy in Glioblastoma with LB-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A significant challenge in GBM chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Doxorubicin, a potent anthracycline chemotherapeutic, has shown limited efficacy against GBM in clinical settings, partly due to this resistance and its poor penetration of the blood-brain barrier.
Recent preclinical studies have highlighted the potential of LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A), to sensitize glioblastoma cells to doxorubicin.[1] PP2A is a serine/threonine phosphatase that is often dysregulated in cancer.[2][3] Inhibition of PP2A by this compound has been shown to induce mitotic catastrophe in cancer cells, particularly when combined with DNA-damaging agents like doxorubicin.[1] Furthermore, this compound can enhance the cytotoxic effects of doxorubicin by reducing the expression of P-glycoprotein, thereby overcoming a key mechanism of drug resistance in glioblastoma.[1]
These application notes provide a summary of the preclinical data and detailed protocols for investigating the synergistic effects of this compound and doxorubicin in glioblastoma models.
Data Presentation
In Vitro Efficacy of this compound and Doxorubicin Combination
The following tables summarize the in vitro efficacy of this compound in combination with doxorubicin on patient-derived glioblastoma cells (DT7) and multidrug-resistant glioblastoma cells (U87-TxR).
Table 1: IC50 Values of Doxorubicin in Combination with this compound in Patient-Derived Glioblastoma Cells (DT7) [1]
| This compound Concentration | Doxorubicin IC50 (nM) |
| 0 (Doxorubicin alone) | >2500 |
| 500 nM | 1850 |
| 1000 nM | 1500 |
| 2500 nM | 1250 |
Table 2: Reversal of Doxorubicin Resistance by this compound in Multidrug-Resistant Glioblastoma Cells (U87-TxR) [1]
| Treatment Schedule | This compound Concentration | Doxorubicin IC50 (nM) | Fold Change in IC50 |
| Doxorubicin alone | 0 | ~2500 | 1.0 |
| Simultaneous (72h) | 2.5 µM | ~1500 | 1.7 |
| Simultaneous (72h) | 5.0 µM | ~1200 | 2.1 |
| Subsequent (24h this compound pre-treatment) | 2.5 µM | ~1000 | 2.5 |
| Subsequent (24h this compound pre-treatment) | 5.0 µM | ~800 | 3.1 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
Experimental Workflow: In Vitro Studies
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of doxorubicin alone and in combination with this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U87-TxR, patient-derived GBM cells)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count glioblastoma cells.
-
Seed cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of doxorubicin and this compound in complete culture medium at 2x the final desired concentrations.
-
For combination treatments, prepare solutions containing both doxorubicin and this compound at 2x the final concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and no-cell blank wells (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment incubation, carefully remove the medium containing the drugs.
-
Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol is for quantifying apoptosis in glioblastoma cells treated with doxorubicin and this compound using flow cytometry.
Materials:
-
Glioblastoma cells
-
6-well plates
-
Doxorubicin and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed glioblastoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with doxorubicin, this compound, or the combination at the desired concentrations for the specified duration (e.g., 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Analysis:
-
Gate the cell population to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and doxorubicin in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Glioblastoma cells expressing a reporter gene (e.g., luciferase-expressing U87-MG cells)
-
Stereotactic injection apparatus
-
Doxorubicin (formulated for intravenous injection)
-
This compound (formulated for intravenous or intraperitoneal injection)
-
Bioluminescence imaging system and D-luciferin
Procedure:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mice.
-
Using a stereotactic frame, inject glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using bioluminescence imaging.
-
Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., Vehicle, Doxorubicin alone, this compound alone, Doxorubicin + this compound).
-
-
Drug Administration:
-
Administer the drugs according to the planned schedule, dose, and route of administration. For example:
-
Doxorubicin: 2 mg/kg, intravenous, once a week.
-
This compound: 2 mg/kg, intraperitoneal, three times a week.
-
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Efficacy Assessment:
-
Monitor tumor burden regularly (e.g., twice a week) using bioluminescence imaging.
-
At the end of the study (based on a predetermined endpoint, such as tumor size or clinical signs), euthanize the mice.
-
-
Data Analysis:
-
Quantify the bioluminescence signal to determine tumor growth over time.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the treatment effects.
-
Optionally, harvest the brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Conclusion
The combination of the PP2A inhibitor this compound with doxorubicin presents a promising therapeutic strategy for glioblastoma. The provided data and protocols offer a framework for researchers to further investigate this combination's efficacy and mechanism of action. By overcoming doxorubicin resistance, this approach may lead to improved treatment outcomes for patients with this devastating disease. Further in vivo studies are warranted to confirm these preclinical findings and to optimize dosing and treatment schedules for potential clinical translation.
References
- 1. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pivotal Role of Protein Phosphatase 2A (PP2A) in Brain Tumors [mdpi.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Serine/Threonine Phosphatase Activity Assay Featuring LB-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a water-soluble small molecule that acts as a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes including cell cycle regulation, DNA damage repair, and signal transduction.[1][2][3] By inhibiting PP2A, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiotherapy, making it a promising agent in oncology research and drug development.[1][4][5][6] These application notes provide a detailed protocol for assessing the serine/threonine phosphatase activity in the presence of this compound using a colorimetric malachite green-based assay. This assay is a fundamental tool for characterizing the inhibitory potential of this compound and similar compounds.
Mechanism of Action of this compound
This compound competitively inhibits the catalytic subunit of PP2A.[2] This inhibition prevents the dephosphorylation of key proteins that are essential for cell cycle progression and the activation of DNA damage repair mechanisms.[1] Consequently, when used in combination with chemo- or radiotherapy, this compound can lead to an accumulation of DNA damage in malignant cells, ultimately triggering apoptosis.[1][6] It has been demonstrated that this compound can also inhibit Protein Phosphatase 5 (PP5), which shares a similar catalytic mechanism with PP2A.[7][8] The antitumor effects of this compound may, therefore, result from the dual inhibition of both PP2A and PP5.[7][8]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 values for this compound can vary depending on the cell line and the specific assay conditions.
| Cell Line | IC50 of this compound (µM) | Reference |
| BxPc-3 (Pancreatic Cancer) | 0.85 | [3][9][10] |
| Panc-1 (Pancreatic Cancer) | 3.87 | [3][9][10] |
| Fibrosarcoma Cell Line | 4.36 | [5] |
Experimental Protocols
Serine/Threonine Phosphatase Activity Assay using Malachite Green
This protocol is adapted from standard malachite green phosphate assay kits and is suitable for measuring the activity of PP2A and its inhibition by this compound.[11][12][13][14][15] The principle of this assay is the colorimetric detection of free phosphate released from a synthetic phosphopeptide substrate by the phosphatase. The malachite green molybdate reagent forms a colored complex with the liberated phosphate, and the absorbance of this complex is directly proportional to the phosphatase activity.
Materials:
-
Purified PP2A enzyme or cell lysate containing PP2A
-
This compound
-
Serine/Threonine Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Malachite Green Reagent A (contains malachite green and acid)
-
Malachite Green Reagent B (contains molybdate)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water).
-
Prepare a series of dilutions of this compound in the assay buffer to be tested.
-
Prepare a stock solution of the phosphopeptide substrate in the assay buffer. The final concentration in the assay is typically in the range of 10-400 µM.[18]
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) from the phosphate standard stock solution to generate a standard curve.[12]
-
Prepare the Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions (e.g., 100 volumes of Reagent A with 1 volume of Reagent B).[12]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): PP2A enzyme/lysate and assay buffer.
-
Inhibitor Wells: PP2A enzyme/lysate and the desired concentration of this compound.
-
Phosphate Standards: The prepared phosphate standard dilutions.
-
-
The total volume in each well should be kept constant by adjusting the volume of the assay buffer.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 10-15 minutes.[11]
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells except the phosphate standards.
-
Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Color Development and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in each sample by interpolating from the standard curve.
-
Calculate the phosphatase activity as the amount of phosphate released per unit time.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Affected by this compound
Caption: this compound inhibits PP2A, leading to hyperactivation of the RAS/RAF/MEK/ERK pathway.
Experimental Workflow for this compound Activity Assay
Caption: Workflow for the malachite green-based serine/threonine phosphatase activity assay.
Logical Relationship of this compound's Therapeutic Strategy
Caption: this compound enhances cancer therapy by inhibiting DNA damage repair.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SCIENCE: PP2A inhibition with this compound in cancer therapy [lixte.com]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. biogot.com [biogot.com]
- 14. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencellonline.com [sciencellonline.com]
- 16. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. usbio.net [usbio.net]
- 18. promega.com [promega.com]
Application Notes and Protocols: Detection of p-Akt (Ser473) Following LB-100 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine protein phosphatase 2A (PP2A) is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis. Its role as a tumor suppressor is well-established, as it dephosphorylates and inactivates key oncogenic signaling proteins. LB-100 is a small molecule inhibitor of PP2A that has shown potential in sensitizing cancer cells to chemotherapy and radiation.[1][2][3][4] The PI3K/Akt signaling pathway is a central node in cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, is activated through phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473). The effect of PP2A inhibition by this compound on Akt phosphorylation can be context-dependent, with some studies reporting an increase in phosphorylated Akt (p-Akt) and others a decrease.[2][5][6] Therefore, robust and reproducible methods are required to elucidate the precise impact of this compound on Akt signaling in specific cancer models.
This document provides a detailed protocol for the detection and quantification of phosphorylated Akt at Serine 473 (p-Akt Ser473) in cell lines treated with this compound using Western blotting.
Signaling Pathway Overview
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the plasma membrane. Akt is subsequently phosphorylated and activated by PDK1 at Thr308 and by mTORC2 at Ser473. PP2A can dephosphorylate and inactivate Akt, thus acting as a negative regulator of this pathway. This compound inhibits PP2A, which is expected to lead to an increase in the phosphorylation of its substrates. The diagram below illustrates the core pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on Akt phosphorylation is depicted below. This process begins with cell culture and treatment, followed by protein extraction, quantification, and subsequent analysis by Western blot.
Detailed Experimental Protocol
This protocol is optimized for cultured cells and can be adapted for tissue samples with appropriate modifications to the lysis procedure.
Materials and Reagents:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (prepare stock solution in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7][8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified time (e.g., 1, 3, 6, 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of this compound used.
-
Cell Lysis and Protein Extraction: [9] a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS completely and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
Sample Preparation for SDS-PAGE: a. To 20-30 µg of protein from each sample, add Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes. c. Centrifuge briefly to collect the condensate.
-
SDS-PAGE and Western Blotting: a. Load the prepared samples into the wells of a precast polyacrylamide gel. Include a protein ladder. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST.
-
Immunoblotting: [9] a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Optimal antibody dilution should be determined empirically, typically 1:1000). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Acquire the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (for Total Akt and Loading Control): a. To ensure accurate quantification, the membrane should be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin). b. Incubate the membrane in a mild stripping buffer. c. Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total Akt and the loading control.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-Akt band should be normalized to the intensity of the total Akt band for each sample. This ratio should then be normalized to the loading control to account for any variations in protein loading.[10][11]
Table 1: Densitometric Analysis of p-Akt/Total Akt Ratio Following this compound Treatment
| Treatment Group | p-Akt (Ser473) Intensity | Total Akt Intensity | Loading Control (GAPDH) Intensity | p-Akt / Total Akt Ratio | Normalized p-Akt / Total Akt Ratio | Fold Change vs. Control |
| Vehicle Control | 15000 | 45000 | 50000 | 0.33 | 1.00 | 1.00 |
| This compound (1 µM) | 25000 | 46000 | 51000 | 0.54 | 1.61 | 1.61 |
| This compound (2.5 µM) | 40000 | 44000 | 49000 | 0.91 | 2.78 | 2.78 |
| This compound (5 µM) | 65000 | 45500 | 50500 | 1.43 | 4.29 | 4.29 |
| This compound (10 µM) | 72000 | 45000 | 50000 | 1.60 | 4.85 | 4.85 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Logical Framework
The experiment is designed to test the hypothesis that inhibiting PP2A with this compound will lead to a dose-dependent increase in Akt phosphorylation at Ser473.
Troubleshooting
-
No or weak p-Akt signal: Ensure that phosphatase inhibitors were added to the lysis buffer.[7] Optimize the primary antibody concentration and incubation time. Check the activity of the ECL substrate. Confirm that the chosen cell line has an active PI3K/Akt pathway.
-
High background: Increase the duration and/or number of washing steps. Use 5% BSA in TBST for blocking and antibody dilutions.
-
Non-specific bands: Ensure the specificity of the primary antibody. Optimize antibody concentrations and blocking conditions.
By following this detailed protocol, researchers can reliably investigate the effects of this compound on the Akt signaling pathway, providing valuable insights for basic research and drug development.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Guide to western blot quantification | Abcam [abcam.com]
- 11. LabXchange [labxchange.org]
Application Note: Analysis of Cell Cycle Arrest Induced by LB-100 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB-100 is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a critical role in regulating cellular processes, including cell cycle progression and DNA damage repair.[1][2][3] Inhibition of PP2A by this compound has emerged as a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiation.[4][5][6] this compound can abrogate cell cycle checkpoints, leading to mitotic catastrophe and cell death, often by forcing cells with damaged DNA to enter mitosis.[2][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[9] Therefore, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content), while cells in the S phase will have an intermediate fluorescence intensity.[8] By treating cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest.
Signaling Pathway of this compound in Cell Cycle Regulation
This compound inhibits PP2A, leading to the hyperphosphorylation of multiple downstream targets that regulate cell cycle progression. This can override DNA damage checkpoints and promote entry into mitosis. The key signaling events are depicted in the diagram below.
Caption: this compound inhibits PP2A, leading to increased activity of Plk1 and cdc25c, promoting mitotic entry.
Experimental Protocol: Flow Cytometry Analysis of Cell Cycle
This protocol describes the steps for treating cells with this compound, followed by fixation and staining with propidium iodide for cell cycle analysis by flow cytometry.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
This compound stock solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).[10]
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Aspirate the supernatant.
-
-
Washing:
-
Wash the cell pellet by resuspending in 1-2 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[11]
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12] This helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored in 70% ethanol at 4°C for several weeks.[9][12]
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and carefully decant the ethanol.
-
Wash the cell pellet twice with 1-2 mL of PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[11][13]
-
Incubate the cells in the dark for 15-30 minutes at room temperature or 37°C.[11][14]
-
-
Flow Cytometry Analysis:
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: A stepwise workflow for analyzing this compound induced cell cycle arrest using flow cytometry.
Data Presentation
The quantitative data obtained from the cell cycle analysis can be summarized in a table for easy comparison between different treatment conditions.
| Treatment (48 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (1 µM) | 58.9 ± 2.8 | 18.1 ± 2.2 | 23.0 ± 2.6 |
| This compound (2.5 µM) | 45.7 ± 4.2 | 15.3 ± 1.9 | 39.0 ± 3.5 |
| This compound (5 µM) | 30.1 ± 3.5 | 12.8 ± 1.5 | 57.1 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Outcomes and Interpretation
Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[10][15][16] This is indicative of G2/M arrest. The logical relationship of the expected outcomes is presented below.
Caption: The logical progression from this compound treatment to the expected flow cytometry result.
Troubleshooting
-
Cell Clumping: Ensure single-cell suspension before fixation. Add ethanol dropwise while vortexing.
-
High CV of G1/G0 Peaks: Use 70% ethanol for fixation.[9] Ensure a low flow rate during acquisition.
-
RNA Contamination: Ensure the use of RNase A to avoid staining of double-stranded RNA.[7]
Conclusion
This application note provides a comprehensive guide for analyzing the effects of the PP2A inhibitor this compound on the cell cycle using flow cytometry. The provided protocols and diagrams are intended to assist researchers in designing and executing experiments to investigate the mechanism of action of this compound and similar compounds that modulate cell cycle progression. The ability of this compound to induce G2/M arrest highlights its potential as a chemosensitizing and radiosensitizing agent in cancer therapy.[2][17]
References
- 1. Facebook [cancer.gov]
- 2. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCIENCE: PP2A inhibition with this compound in cancer therapy [lixte.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. nanocellect.com [nanocellect.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Cisplatin-Resistant Cell Line to Test the Efficacy of LB-100
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance is a major clinical obstacle that leads to treatment failure.[1][2][3][4] Understanding the molecular mechanisms underlying cisplatin resistance is crucial for developing novel therapeutic strategies to overcome it. One approach is the use of small molecule inhibitors that can re-sensitize resistant cancer cells to conventional chemotherapy.
LB-100 is a small molecule inhibitor of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a critical role in cell cycle regulation, DNA damage repair, and apoptosis.[5][6] Dysregulation of PP2A has been implicated in tumorigenesis and drug resistance.[7][8][9] By inhibiting PP2A, this compound has been shown to sensitize cancer cells to cisplatin-mediated cytotoxicity and overcome cisplatin resistance in various cancer models.[10][11][12][13][14] The proposed mechanisms include the abrogation of cell-cycle checkpoints, modulation of the DNA damage response (DDR) pathway, and increased intracellular cisplatin accumulation.[10][11]
This application note provides a detailed protocol for establishing a cisplatin-resistant cancer cell line and subsequently using this in vitro model to evaluate the efficacy of this compound in overcoming cisplatin resistance. The protocols herein describe the generation of a resistant cell line, assessment of cell viability, and analysis of key protein markers involved in the relevant signaling pathways.
Data Presentation
Table 1: Determination of IC50 Values for Cisplatin in Parental and Cisplatin-Resistant (CR) Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | Cisplatin | 5.2 ± 0.6 | 1.0 |
| CR | Cisplatin | 25.8 ± 2.1 | 4.96 |
The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Table 2: Effect of this compound on Cisplatin Sensitivity in Parental and Cisplatin-Resistant (CR) Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Sensitization |
| Parental | Cisplatin | 5.2 ± 0.6 | - |
| Parental | Cisplatin + this compound (1 µM) | 2.1 ± 0.3 | 2.48 |
| CR | Cisplatin | 25.8 ± 2.1 | - |
| CR | Cisplatin + this compound (1 µM) | 6.5 ± 0.9 | 3.97 |
Fold Sensitization is calculated as the IC50 of Cisplatin alone divided by the IC50 of the combination treatment.
Table 3: Densitometric Analysis of Western Blot Results
| Cell Line | Treatment | p-STAT3 (Tyr705) / STAT3 | p-Chk2 / Chk2 | γH2AX / Histone H3 |
| Parental | Control | 1.00 | 1.00 | 1.00 |
| Parental | Cisplatin | 1.85 | 2.50 | 3.10 |
| CR | Control | 1.50 | 1.20 | 1.15 |
| CR | Cisplatin | 3.50 | 1.80 | 1.95 |
| CR | Cisplatin + this compound | 1.75 | 3.20 | 3.80 |
Values are normalized to the loading control and expressed as a fold change relative to the untreated parental cells.
Mandatory Visualizations
Caption: Experimental workflow for establishing a cisplatin-resistant cell line and testing this compound.
Caption: Proposed signaling pathway of this compound in overcoming cisplatin resistance.
Experimental Protocols
Protocol 1: Establishment of a Cisplatin-Resistant Cell Line
This protocol describes the generation of a cisplatin-resistant cell line using a continuous exposure, dose-escalation method.[15][16][17]
Materials:
-
Parental cancer cell line of choice (e.g., A549, SKOV-3, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cisplatin (stock solution in sterile, nuclease-free water or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50:
-
Plate the parental cells in 96-well plates and treat with a range of cisplatin concentrations for 48-72 hours.
-
Determine the 50% inhibitory concentration (IC50) using a cell viability assay such as CCK-8 or MTT (see Protocol 2).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T25 flask.
-
Begin by treating the cells with a low concentration of cisplatin, typically the IC20 (the concentration that inhibits 20% of cell growth), determined from the initial dose-response curve.
-
-
Dose Escalation:
-
Once the cells have recovered and reached approximately 80% confluency, subculture them and increase the cisplatin concentration by a small increment (e.g., 1.2 to 1.5-fold).
-
Continue this process of gradual dose escalation. If significant cell death is observed, maintain the current concentration until the cells adapt and resume a normal growth rate.
-
-
Monitoring and Validation:
-
Periodically (e.g., every 4-6 weeks), freeze down a batch of cells at a particular resistance level.
-
Perform a cell viability assay to determine the new IC50 of the cisplatin-treated cells.
-
A stable cisplatin-resistant cell line is generally considered established when the IC50 is at least 4-5 times higher than that of the parental cell line and remains stable after being cultured in drug-free medium for several passages.[12][17]
-
-
Maintenance of Resistant Line:
-
Once established, the cisplatin-resistant cell line should be maintained in a medium containing a constant, sub-lethal concentration of cisplatin (e.g., the IC20 of the resistant line) to maintain the resistance phenotype.
-
Culture the cells in drug-free medium for at least two passages before conducting experiments to avoid interference from the maintenance drug.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability following treatment with cisplatin and/or this compound.[18][19][20][21][22]
Materials:
-
Parental and cisplatin-resistant (CR) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Cisplatin and this compound stock solutions
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the parental and CR cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of cisplatin and a fixed concentration of this compound in complete medium.
-
For combination studies, pre-treat cells with this compound for a specified time (e.g., 2-4 hours) before adding cisplatin.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle controls.
-
Incubate the plates for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Western Blot Analysis
This protocol is for the detection and semi-quantification of key proteins involved in cisplatin resistance and this compound's mechanism of action.[23][24][25][26][27]
Materials:
-
Parental and CR cells
-
6-well plates
-
Cisplatin and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Chk2, anti-Chk2, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and CR cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with cisplatin, this compound, or the combination for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using software like ImageJ, normalizing the expression of the target proteins to a loading control (e.g., β-actin).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting PP2A for cancer therapeutic modulation | Cancer Biology & Medicine [cancerbiomed.org]
- 8. mdpi.com [mdpi.com]
- 9. The broken “Off” switch in cancer signaling: PP2A as a regulator of tumorigenesis, drug resistance, and immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein phosphatase 2A inhibitor LB100 sensitizes ovarian carcinoma cells to cisplatin-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. apexbt.com [apexbt.com]
- 20. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
LB-100 Technical Support Center: Stability & Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the protein phosphatase 2A (PP2A) inhibitor, LB-100, in aqueous solutions. Find answers to frequently asked questions and use the troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: For long-term storage, this compound should be stored as a solid (powder) at -20°C in a dark, dry place, where it is stable for at least four years.[1] It is sensitive to air and light.[2] For experimental use, prepare a stock solution in an appropriate solvent. While it is partially soluble in ethanol, it is soluble in PBS (pH 7.2) at up to 10 mg/mL and in water at up to 50 mg/mL.[1][2] One study describes dissolving this compound in PBS to a stock concentration of 10 mmol/L.[3]
Crucially, this compound is an amide that undergoes rapid hydrolysis at neutral or acidic pH.[4] Therefore, it is highly recommended to prepare fresh aqueous solutions for each experiment and use them immediately to ensure potency and reproducibility.[3] If preparing a stock solution in DMSO, be aware that low concentrations of the hydrolysis product, endothall, can be present, with levels increasing if the DMSO is heated to aid dissolution.[4]
Q2: Why am I observing inconsistent or lower-than-expected activity in my experiments?
A2: Inconsistent results are often linked to the degradation of this compound in aqueous solutions. This compound is a prodrug that hydrolyzes into endothall and N-methylpiperazine.[4] Endothall is itself a potent phosphatase inhibitor.[4] This hydrolysis is highly dependent on the pH and temperature of the medium.[4] At physiological pH (~7.4) and 37°C, the half-life of this compound is only a few hours.[4] Therefore, any pre-incubation or prolonged experimental time in typical cell culture media or neutral buffers will lead to significant degradation and a changing concentration of both this compound and its active metabolite, endothall, potentially causing variability in your results.
Q3: How stable is this compound in my cell culture medium?
A3: this compound stability is significantly reduced in typical cell culture media, which are buffered around pH 7.4 and used at 37°C. At 37°C, the half-life of this compound is approximately 4.9 hours in a solution at pH 7.4 and 3.2 hours at pH 6.8.[4] This means that during a standard 24- or 48-hour cell treatment, the majority of the parent this compound compound will have hydrolyzed to endothall. This conversion should be considered when interpreting experimental outcomes.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction cleaves the amide bond, yielding two products: endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) and N-methylpiperazine .[4] Endothall is the active metabolite responsible for PP2A inhibition.[4]
Q5: Is this compound sensitive to light?
A5: Yes. Product information indicates that this compound is light-sensitive.[2] It is recommended to store the solid compound and any solutions protected from light, for example, by using amber vials or by wrapping containers in aluminum foil.[2][5]
Troubleshooting Guide
Problem: Markedly reduced or no compound activity observed.
| Possible Cause | Recommended Solution |
| Complete Degradation of this compound: The aqueous solution was prepared too far in advance, stored improperly (e.g., at 4°C for days), or subjected to multiple freeze-thaw cycles. | Prepare a fresh solution of this compound immediately before each experiment.[3] Dissolve the solid compound in your desired buffer right before adding it to your assay or cells. |
| Incorrect pH of Solution: The buffer used for dissolution has a neutral or acidic pH, accelerating hydrolysis before the experiment begins. | While most biological experiments require neutral pH, be aware of the rapid hydrolysis. For analytical purposes, using basic conditions (pH > 10.5) can prevent degradation.[4][6] |
| Improper Storage of Solid: The solid compound was exposed to moisture or light for an extended period. | Ensure the solid this compound is stored at -20°C in a tightly sealed container in the dark.[1][2] |
Problem: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Timing: The time between preparing the this compound solution and applying it to the experimental system varies between replicates. | Standardize your workflow. Ensure that the time from dissolution to application is consistent for all samples and replicates. |
| Temperature Fluctuations: The temperature of the this compound solution is not controlled before use, leading to different degradation rates. Hydrolysis is much faster at 37°C than at room temperature.[4] | Keep solutions on ice after preparation and before addition to the experimental system to slow down hydrolysis. |
| Prodrug to Active Metabolite Conversion: The observed effect is a combination of the prodrug (this compound) and its more potent metabolite (endothall). The ratio changes over time, causing variable outcomes. | Acknowledge that the inhibitory activity measured in assays is likely due to the formation of endothall.[4] Consider the kinetics of this conversion when designing time-course experiments. |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of this compound
This table summarizes the hydrolysis rate of this compound in various aqueous solutions at room temperature (RT) and 37°C.
| Solution / Buffer | pH | Temperature | Half-Life (t½) | Reference |
| Aqueous Solution | 5.6 - 6.5 | Room Temp. | 2.1 - 3.3 hours | [4] |
| HEPES Buffer | 7.5 | Room Temp. | ~20 hours | [4] |
| Cell Culture Medium | 6.8 | 37°C | 3.2 hours | [4] |
| Cell Culture Medium | 7.4 | 37°C | 4.9 hours | [4] |
| Aqueous Solution | ≥ 10.5 | Room Temp. | Stable | [4] |
Table 2: this compound Solubility and Storage Recommendations
| Parameter | Specification | Reference |
| Chemical Formula | C₁₃H₂₀N₂O₄ | [1] |
| Molecular Weight | 268.3 g/mol | [1] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |
| Solubility (Water) | ≥ 48 mg/mL | [7] |
| Solubility (Ethanol) | Partially Soluble | [1] |
| Storage (Solid) | -20°C, protect from air and light | [1][2] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (Aqueous Soln.) | Prepare fresh, use immediately | [3] |
Visual Guides and Pathways
This compound Hydrolysis Pathway
The diagram below illustrates the chemical degradation of this compound in an aqueous environment into its active metabolite, endothall, and N-methylpiperazine.
Recommended Experimental Workflow
To ensure reproducibility and minimize variability, follow this standardized workflow when using this compound.
Troubleshooting Inconsistent Results
Use this logic diagram to diagnose the potential source of inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in an Aqueous Buffer
This protocol describes a general method to determine the stability of this compound in a specific buffer of interest using LC-MS/MS.
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Create a high-concentration stock solution of this compound in a suitable solvent where it is stable (e.g., DMSO or a basic aqueous solution like water adjusted to pH 11 with NaOH).
-
Prepare a stock solution of an appropriate internal standard (IS), such as LB-105 or endothall-D6.[6][8]
-
-
Incubation:
-
Spike a known concentration of the this compound stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration (e.g., 10 µM).
-
Immediately take a sample for the t=0 time point.
-
Incubate the solution at the desired temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
-
Sample Quenching and Preparation:
-
LC-MS/MS Analysis:
-
Use a suitable chromatographic method. Due to the different polarities of this compound and endothall, a specialized column like a Hypercarb™ (porous graphitic carbon) column may be necessary for simultaneous analysis.[6][8]
-
Mobile Phase Example: A gradient using 5 mM ammonium carbonate and an acetonitrile/ammonium carbonate mixture.[8]
-
Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
This compound Transition (Example): m/z 269.2 → 123.1 (Positive ESI)[6]
-
Endothall Transition: Requires a specific method, potentially in negative ion mode, due to its hydrophilic nature.
-
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the t=0 sample, normalized using the internal standard.
-
Plot the natural log of the remaining this compound concentration versus time. The slope of the resulting line will be the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: General Method for In Vitro Cell-Based Assays
This protocol provides best practices for using this compound in cell viability or signaling assays.
-
Cell Culture: Plate and grow cells to the desired confluency according to standard protocols.
-
This compound Preparation: Immediately before treating the cells, weigh the required amount of solid this compound and dissolve it in the appropriate vehicle (e.g., sterile PBS or DMSO) to make a concentrated stock solution. Keep this stock on ice.
-
Treatment: Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentrations. Perform this dilution step right before adding the medium to the cells.
-
Application: Remove the existing medium from the cells and immediately add the medium containing the freshly diluted this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). Be mindful that the active compound profile is changing over this time from primarily this compound to primarily endothall.[4]
-
Assay: Proceed with your specific assay (e.g., XTT viability assay, Western blot for signaling proteins, clonogenic assay) as per your established protocol.[3]
-
Controls: Always include a vehicle-only control to account for any effects of the solvent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (CAS 1632032-53-1) | Abcam [abcam.com]
- 3. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro studies on stability and phosphatase activity of the anticancer agent this compound and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Storage and Antibody Shelf Life [labome.com]
- 6. An LC–MS/MS method for simultaneous determination of this compound and its active metabolite, endothall, in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An LC-MS/MS method for simultaneous determination of this compound and its active metabolite, endothall, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent LB-100 Dose-Response Curves
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies observed in dose-response curves when working with the protein phosphatase 2A (PP2A) inhibitor, LB-100.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variable and inconsistent dose-response data for this compound.
Question 1: Why am I observing high variability between replicate wells for the same this compound concentration?
Answer: High variability between replicates is often a sign of technical inconsistencies in the experimental setup. Here are several factors to consider:
-
Pipetting Inaccuracy: Inconsistent volumes, especially during the creation of serial dilutions, can introduce significant errors.
-
Recommendation: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[1]
-
-
Uneven Cell Seeding: A non-uniform distribution of cells across the wells of a microplate will lead to varied responses.
-
Recommendation: Thoroughly mix the cell suspension before and during plating. After seeding, gently tilt the plate in multiple directions to ensure an even distribution of cells.[1]
-
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and media components, affecting cell responses.[1]
-
Recommendation: To minimize edge effects, avoid using the outermost wells for experimental data. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS).
-
Question 2: My dose-response curve for this compound is flat or has a very shallow slope. What is the likely cause?
Answer: A flat or shallow dose-response curve typically indicates that the effective concentration range has not been adequately covered in the experiment.
-
Incorrect Concentration Range: The concentrations of this compound tested may be too high (resulting in a maximal effect across all concentrations) or too low (showing no effect).
-
Recommendation: Conduct a broad-range dose-response experiment, spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to identify the active concentration range.[1]
-
-
Compound Insolubility: this compound may precipitate out of solution at higher concentrations, leading to an inaccurate assessment of its potency.[2][3][4]
-
Recommendation: Visually inspect stock solutions and dilutions for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH of the buffer, ensuring compatibility with your assay.[3] The use of solubilizing excipients like cyclodextrins or non-ionic surfactants at low concentrations could also be explored.[3]
-
-
Compound Instability: this compound may degrade in the culture medium over the course of the experiment.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment. If instability is suspected, minimize the time the compound spends in solution before being added to the cells.
-
Question 3: The IC50 value for this compound varies significantly between experiments. What could be causing this lack of reproducibility?
Answer: Poor reproducibility of IC50 values often points to variability in biological or experimental conditions.
-
Cell Health and Passage Number: The physiological state of the cells can significantly impact their response to a drug. Cells that are unhealthy, have been passaged too many times, or are in a different growth phase can exhibit altered sensitivity.
-
Recommendation: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Regularly monitor cell health and morphology.
-
-
Reagent Variability: Lot-to-lot variations in critical reagents such as serum, cell culture media, and assay components can introduce inconsistencies.[5]
-
Recommendation: Qualify new lots of reagents by comparing their performance to previous batches to ensure consistency.
-
-
Inconsistent Incubation Times: The duration of this compound exposure can affect the observed response.
-
Recommendation: Standardize all incubation times precisely across all experiments.[5]
-
Question 4: I am observing a biphasic or "U-shaped" dose-response curve with this compound. What does this suggest?
Answer: A biphasic dose-response curve, where the effect of the compound changes direction at different concentrations, can be due to several factors:
-
Complex Mechanism of Action: this compound, as a PP2A inhibitor, can affect multiple signaling pathways.[6][7][8] At different concentrations, it may engage different targets or trigger opposing cellular responses. For example, at low concentrations, it might sensitize cells to apoptosis, while at higher concentrations, it could activate a pro-survival pathway.
-
Recommendation: Investigate the cellular phenotype at the concentrations where the atypical response is observed. Consider using other more specific inhibitors to dissect the contributions of different pathways.
-
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that produce a response opposite to its primary mechanism of action.
-
Cellular Heterogeneity: A mixed population of cells with varying sensitivities to this compound can result in a complex dose-response curve that doesn't fit a standard sigmoidal model.[5]
-
Recommendation: If feasible, use single-cell cloning to establish a more homogeneous cell population for your experiments.[5]
-
Data Presentation
Table 1: Common Issues and Troubleshooting Recommendations for Inconsistent this compound Dose-Response Curves
| Issue | Potential Cause | Recommendation |
| High Variability Between Replicates | Pipetting Inaccuracy | Calibrate pipettes; use reverse pipetting for viscous solutions.[1] |
| Uneven Cell Seeding | Ensure homogeneous cell suspension; tilt plate after seeding.[1] | |
| Edge Effects | Avoid using outer wells; fill with sterile media/PBS.[1] | |
| Flat or Shallow Curve | Incorrect Concentration Range | Test a broad range of concentrations (e.g., 1 nM to 100 µM).[1] |
| Compound Insolubility | Visually inspect for precipitation; consider alternative solvents or solubilizing agents.[2][3] | |
| Compound Instability | Prepare fresh dilutions for each experiment. | |
| Poor IC50 Reproducibility | Inconsistent Cell Health | Use cells at low passage and in logarithmic growth phase. |
| Reagent Variability | Qualify new lots of critical reagents.[5] | |
| Inconsistent Incubation Times | Standardize all incubation times precisely.[5] | |
| Biphasic (U-shaped) Curve | Complex Mechanism of Action | Investigate cellular phenotype at different concentrations; use more specific inhibitors. |
| Off-Target Effects | Consider the possibility of off-target activity at higher concentrations. | |
| Cellular Heterogeneity | Use a more homogeneous cell population if possible.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Serial Dilutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Ensure the compound is completely dissolved.
-
Intermediate Dilutions: Create a series of intermediate dilutions from the stock solution in the same solvent.
-
Final Dilutions: Prepare the final working concentrations by diluting the intermediate solutions into the cell culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Concentration Range: For initial experiments, a wide concentration range is recommended (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
Protocol 2: Cell Seeding and Treatment for Dose-Response Assay
-
Cell Culture: Culture cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase.
-
Cell Seeding: Harvest and count the cells. Resuspend the cells in fresh medium to the desired seeding density. Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Addition: The following day, remove the old medium and add the medium containing the various concentrations of this compound. Include vehicle control (medium with the same final solvent concentration) and positive/negative controls as appropriate.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) based on the expected cellular response time.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
-
Reagent Preparation: Prepare the MTT reagent according to the manufacturer's instructions.
-
MTT Addition: At the end of the incubation period, add the MTT reagent to each well and incubate for the recommended time (typically 2-4 hours) to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Blank-subtract the absorbance values. Normalize the data to the vehicle control (representing 100% viability) and a background control (no cells, representing 0% viability). Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Mandatory Visualization
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent dose-response curves.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. SCIENCE: PP2A inhibition with this compound in cancer therapy [lixte.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Understanding the Impact of LB-100 Hydrolysis on Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A). A critical aspect of working with this compound is its hydrolysis to endothall, its active metabolite. This guide will help you navigate potential experimental challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and endothall?
A1: this compound is a prodrug that undergoes hydrolysis to form its active metabolite, endothall.[1][2][3] Endothall is a potent inhibitor of PP2A, and the observed inhibitory activity in experiments using this compound is primarily attributed to the endothall formed during the assay.[1]
Q2: What factors influence the hydrolysis of this compound to endothall?
A2: The rate of this compound hydrolysis is significantly influenced by pH and temperature.[1] Hydrolysis is faster at lower pH values and higher temperatures.[1] For instance, in aqueous solutions at room temperature with a pH between 5.6 and 6.5, the half-life of this compound is approximately 2.1 to 3.3 hours.[1] In cell culture media at 37°C, the half-life is about 3.2 hours at pH 6.8 and 4.9 hours at pH 7.4.[1]
Q3: Can my this compound stock solution contain endothall?
A3: Yes. This compound stock solutions prepared in DMSO may contain low concentrations of endothall.[1] The amount of endothall can increase if the DMSO is heated during the dissolution process.[1] When dissolved at room temperature, endothall can constitute about 0.2% of the this compound, which can rise to 3% if heated to 65°C.[1]
Q4: How does the hydrolysis of this compound affect its apparent IC50 value?
A4: The hydrolysis of this compound to the more potent endothall can significantly impact the apparent IC50 value for PP2A inhibition. Experiments conducted under conditions that favor hydrolysis (e.g., pre-heating the this compound stock solution) will result in a lower apparent IC50, indicating greater potency.[1] For example, the apparent IC50 of this compound for PP2A was found to be 12.2 µM with a room temperature DMSO stock, but it decreased to 0.59 µM when the stock was heated to 65°C.[1]
Q5: Is hydrolysis the only way this compound is converted to endothall?
A5: While spontaneous hydrolysis occurs under specific pH and temperature conditions, recent studies have identified that an enzyme can also mediate the conversion of this compound to endothall within the cell.[2] This enzymatic conversion can accelerate the activation of this compound.[2]
Q6: What is the primary molecular target of this compound/endothall?
A6: The primary target is protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[1][4][5] However, research has shown that this compound also acts as a catalytic inhibitor of protein phosphatase 5 (PPP5C).[6] The antitumor effects of this compound may, therefore, result from the inhibition of both PP2A and PPP5C.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results (e.g., IC50 values). | Inconsistent hydrolysis of this compound to endothall due to minor variations in pH, temperature, or incubation time between experiments. | Standardize all experimental parameters meticulously. Prepare fresh this compound solutions for each experiment from a non-heated DMSO stock. Consider quantifying the amount of endothall in your experimental setup using a validated LC-MS/MS method if high precision is required. |
| Observed potency of this compound is much higher than expected. | The experimental conditions (e.g., elevated temperature, acidic pH, or prolonged incubation) are promoting rapid and significant hydrolysis of this compound to the more potent endothall. | Review and record the pH and temperature of all buffers and media. Shorten incubation times where possible. Be aware that the apparent potency will be a combination of this compound and endothall activity. |
| Difficulty reproducing published data. | Differences in experimental protocols, such as the preparation of this compound stock solutions (heating vs. room temperature), incubation times, or the specific pH of the assay buffers, can lead to discrepancies. | Carefully compare your protocol with the published method, paying close attention to the details of solution preparation and incubation conditions. Contact the authors of the original study for clarification if necessary. |
| Unexpected off-target effects. | This compound is known to inhibit both PP2A and PPP5C.[6] Some observed effects may be due to the inhibition of PPP5C or other unforeseen interactions. | Consider using more specific inhibitors for PP2A or PPP5C if available, or employ genetic approaches (e.g., siRNA) to dissect the specific contributions of each phosphatase to the observed phenotype. |
Data Presentation
Table 1: Half-life of this compound under Various Experimental Conditions
| Condition | pH | Temperature | Half-life (t1/2) | Reference |
| Aqueous Solution | 5.6 - 6.5 | Room Temperature | 2.1 - 3.3 hours | [1] |
| PP2A Assay Medium (HEPES) | 7.5 | Room Temperature | ~20 hours | [1] |
| Cell Culture Medium | 6.8 | 37°C | 3.2 hours | [1] |
| Cell Culture Medium | 7.4 | 37°C | 4.9 hours | [1] |
Table 2: Apparent IC50 Values of this compound for PP2A Inhibition
| This compound Stock Preparation | Apparent IC50 | Reference |
| Dissolved in DMSO at Room Temperature | 12.2 µM | [1] |
| Dissolved in DMSO at 65°C | 0.59 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stock solution of this compound with minimal initial endothall contamination.
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution at room temperature until the this compound is completely dissolved. Crucially, do not heat the solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro PP2A Activity Assay
-
Objective: To measure the inhibitory effect of this compound on PP2A activity.
-
Materials: Purified PP2A enzyme, a suitable phosphopeptide substrate (e.g., K-R-pT-I-R-R), Malachite Green Phosphatase Assay Kit, this compound stock solution, assay buffer (e.g., HEPES, pH 7.5).
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions.
-
Add the purified PP2A enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Allow the reaction to proceed for a specific duration (e.g., 10-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of PP2A inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow considering this compound hydrolysis.
Caption: Signaling pathways affected by this compound/Endothall.
References
- 1. In vitro studies on stability and phosphatase activity of the anticancer agent this compound and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Findings Show how LIXTE’s Lead Clinical Compound, this compound, is Metabolized to its Active Form - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming LB-100 insolubility in DMSO for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein phosphatase 2A (PP2A) inhibitor, LB-100.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity water or an aqueous buffer such as PBS (pH 7.2). This compound is a water-soluble compound.[1][2][3][4][5]
Q2: I am observing insolubility of this compound in DMSO. Is this expected?
A2: Yes, this is an expected observation. Multiple sources indicate that this compound is insoluble or only poorly soluble in DMSO.[1][5] It is strongly recommended to avoid using DMSO as the primary solvent for preparing stock solutions of this compound.
Q3: Why do some datasheets mention that this compound is soluble in DMSO?
A3: There are conflicting reports regarding the solubility of this compound in DMSO. While most suppliers state it is insoluble, a few may indicate solubility. This discrepancy could arise from differences in the purity of the compound, the hydration state of the DMSO used, or the concentration at which solubility was tested. It is possible that this compound is soluble at very low concentrations in anhydrous DMSO. However, for creating stock solutions at typical working concentrations (e.g., 10 mM), water is the recommended solvent.
Q4: Can I use other organic solvents to dissolve this compound?
A4: The solubility of this compound in other common organic solvents is also limited. For instance, it is reported to be insoluble in ethanol.[1] If an organic solvent is required for your experimental setup, it is crucial to perform small-scale solubility tests before preparing a large stock solution.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase.[4][6] PP2A acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways. By inhibiting PP2A, this compound enhances the phosphorylation of downstream targets, leading to the sensitization of cancer cells to chemotherapy and radiotherapy.[6]
Troubleshooting Guide: Overcoming this compound Insolubility
This guide addresses issues related to the insolubility of this compound, particularly in DMSO, and provides protocols for preparing aqueous stock solutions.
Issue: this compound is not dissolving in DMSO.
Root Cause:
This compound is a hydrophilic molecule and, as such, exhibits poor solubility in the polar aprotic solvent DMSO. Some sources suggest that the presence of absorbed moisture in DMSO can further reduce the solubility of certain compounds.[5]
Solutions:
-
Switch to the Recommended Solvent: The most effective solution is to use high-purity water or an aqueous buffer like PBS (pH 7.2) to prepare your stock solution.
-
For Experiments Requiring DMSO: If your experimental protocol necessitates the use of DMSO (e.g., for co-treatment with a DMSO-soluble compound), you can try the following:
-
Prepare a concentrated aqueous stock: First, dissolve the this compound in water at a high concentration (e.g., 50 mg/mL).
-
Perform serial dilutions: For your working solution, you can then dilute this aqueous stock into your final culture medium or buffer. This will result in a low final concentration of water from the stock solution, which is unlikely to affect most cell-based assays.
-
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Source |
| Water | 53 mg/mL | LKT Labs[1] |
| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical[3] |
| DMSO | Insoluble | LKT Labs, Selleck Chemicals[1][5] |
| Ethanol | Insoluble/Partially Soluble | LKT Labs, Cayman Chemical[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, high-purity water or sterile 1X PBS (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the Solvent: Add the appropriate volume of sterile water or PBS (pH 7.2) to the tube.
-
Dissolve the Compound:
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution.
-
-
Sterile Filtration (Optional): For cell culture applications, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Signaling Pathway of PP2A Inhibition by this compound
Caption: Inhibition of PP2A by this compound leads to hyperphosphorylation and activation of pro-survival signaling pathways.
Experimental Workflow for Preparing this compound Stock Solutiondot
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. This compound | protein phosphatase 2A (PP2A) inhibitor | CAS 1026680-07-8 | Buy LB100 from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LB-100 and Radiation Co-Treatment
Welcome to the technical support center for the optimization of LB-100 and radiation co-treatment schedules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action of this compound as a radiosensitizer?
A1: this compound is a small molecule inhibitor of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a serine/threonine phosphatase that plays a crucial role in cell cycle regulation and DNA repair.[1] By inhibiting PP2A, this compound prevents the dephosphorylation of key proteins involved in these processes. This leads to:
-
Increased DNA Double-Strand Breaks: this compound treatment results in sustained expression of γ-H2AX, a marker for DNA double-strand breaks, following radiation.[1][3][4]
-
Enhanced Mitotic Catastrophe: The combination of this compound and radiation leads to an increase in mitotic catastrophe, a form of cell death characterized by abnormal mitosis.[1][3][4][5][6]
-
G2/M Cell Cycle Arrest: The co-treatment promotes the accumulation of cells in the G2/M phase of the cell cycle.[1]
This multi-faceted mechanism ultimately enhances the cytotoxic effects of radiation on cancer cells.
Q2: What is the optimal timing for administering this compound relative to radiation?
A2: Based on preclinical studies, administering this compound prior to radiation has shown to be effective. In in-vitro studies, pre-treatment with this compound for 3 hours before irradiation has been shown to abrogate the radiation-induced increase in PP2A activity.[1][5] In in-vivo xenograft models, this compound has been administered 2 to 3 hours before radiation.[7][8] The rationale is to inhibit PP2A-mediated DNA repair mechanisms that are activated in response to radiation-induced damage. However, the optimal timing can be cell line and tumor type dependent, and it is recommended to perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours pre-radiation) to determine the most effective schedule for your specific model.
Q3: How do I determine the effective concentration of this compound for my in-vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound alone in your specific cell line. For radiosensitization studies, a concentration that results in modest cytotoxicity on its own (e.g., a survival fraction of 70-80%) is often used.[5] For example, a concentration of 2.5 μM has been used in studies with meningioma and nasopharyngeal carcinoma cells.[1][5]
Troubleshooting Guide: Inconsistent Results in Cell Viability Assays
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a single-cell suspension before plating and use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of plates for experiments, or fill them with sterile media/PBS. | |
| Unexpectedly high or low cell death | Incorrect this compound concentration. | Verify the stock concentration and perform a fresh dose-response curve. |
| Cell line resistance or sensitivity. | Screen different cell lines to find a suitable model. Consider the baseline PP2A activity in your cells. |
Quantitative Data Summary
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | Cancer Type | This compound Concentration (μM) | Pre-treatment Time (hours) | Dose Enhancement Factor (DEF) | Reference |
| IOMM-LEE | Meningioma | 2.5 | 3 | Not explicitly stated, but significant reduction in survival fraction | [1] |
| GAR | Meningioma | 2.5 | 3 | Not explicitly stated, but significant reduction in survival fraction | [1] |
| CH-157 | Meningioma | 2.5 | 3 | Not explicitly stated, but significant reduction in survival fraction | [1] |
| U251 | Glioblastoma | Not specified | Not specified | 1.45 | [3][4][6] |
| CNE1 | Nasopharyngeal Carcinoma | 2.5 | 3 | 1.83 | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 2.5 | 3 | 1.97 | [5] |
Table 2: In Vivo Radiosensitization by this compound
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Radiation Dose (Gy) | Treatment Schedule | Outcome | Reference |
| Intracranial Meningioma | Meningioma | Not specified | Not specified | Not specified | Prolonged survival with combination treatment | [1] |
| U251 | Glioblastoma | 1.5 | 4 (fractionated) | This compound daily for 3 weeks, 3 hours before radiation | Significant tumor growth delay and increased survival | [8] |
| CNE1 | Nasopharyngeal Carcinoma | 1.5 | 20 (single dose) | This compound daily for 3 days, radiation on day 3 | Marked and prolonged tumor regression (DEF: 2.98) | [5] |
| CNE2 | Nasopharyngeal Carcinoma | 1.5 | 20 (single dose) | This compound daily for 3 days, radiation on day 3 | Marked and prolonged tumor regression (DEF: 2.27) | [5] |
| Mia-PaCa-2 | Pancreatic | 1.5 | 1.2 (fractionated) | This compound 2 hours before radiation for 5 consecutive days/week for 2 weeks | Confirmed radiosensitizing potential | [7] |
Key Experimental Protocols
1. Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitizing effect of a drug.
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to obtain a countable number of colonies (typically 50-150).
-
Drug Treatment: Allow cells to attach overnight, then treat with the desired concentration of this compound for the determined pre-treatment time (e.g., 3 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment group and plot the data to determine the dose enhancement factor.
2. Western Blot for DNA Damage and Cell Cycle Markers
-
Cell Treatment and Lysis: Treat cells with this compound and/or radiation as per the experimental design. At the desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., γ-H2AX, p-Plk1, p53, cleaved PARP, β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at the optimized dose and schedule relative to radiation treatment.
-
Outcome Measurement: Monitor tumor volume and animal survival. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).
Visualizations
Caption: Signaling pathway of this compound and radiation co-treatment.
Caption: General experimental workflow for this compound and radiation studies.
References
- 1. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protein Phosphatase 2A Inhibition with LB100 Enhances Radiation-Induced Mitotic Catastrophe and Tumor Growth Delay in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of protein phosphatase 2A with a small molecule LB100 radiosensitizes nasopharyngeal carcinoma xenografts by inducing mitotic catastrophe and blocking DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing LB-100 Induced Cytotoxicity in Normal Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity induced by the protein phosphatase 2A (PP2A) inhibitor, LB-100, in normal (non-cancerous) cells during in vitro experiments. By providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids, this resource aims to help users optimize their experimental design and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase involved in various cellular processes, including cell cycle progression and DNA damage response. In cancer research, this compound is primarily investigated as a chemosensitizing and radiosensitizing agent. By inhibiting PP2A, this compound can drive senescent cancer cells into mitosis, leading to a form of cell death known as mitotic catastrophe.
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: Preclinical studies suggest that this compound exhibits a degree of selectivity for cancer cells over normal cells. For instance, some research has shown that this compound did not enhance the cytotoxic effects of doxorubicin in normal liver cells.[1] Another study reported that this compound did not radiosensitize normal small intestinal epithelial cells.[1] However, at higher concentrations, this compound can induce cytotoxic effects in normal cells. Therefore, careful dose-response studies are essential to determine the optimal therapeutic window for your specific cell lines.
Q3: Is the cytotoxic effect of this compound dependent on the p53 status of the cells?
A3: The cytotoxic and chemosensitizing effects of this compound appear to be independent of the p53 mutational status of the cells.[2] Studies have shown that this compound can induce mitotic catastrophe and suppress the p53-mediated DNA damage response in both p53 wild-type and p53-mutated or null cell lines.[1][2]
Q4: What are the expected morphological and cellular changes in cells treated with this compound?
A4: In cancer cells, treatment with this compound, particularly in combination with DNA-damaging agents, can lead to abnormal mitotic figures, disorganized microtubule formation, and an accumulation of cells in the G2/M phase of the cell cycle, all of which are characteristic of mitotic catastrophe.[1] An increase in markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, may also be observed.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in experiments involving normal cell lines.
Problem 1: High Cytotoxicity Observed in Normal Cell Controls
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a thorough dose-response study to determine the IC50 value of this compound in your specific normal cell line. Start with a broad range of concentrations and then narrow it down to identify the lowest effective concentration that sensitizes your cancer cells without causing significant toxicity in your normal cells.
-
-
Possible Cause 2: Asynchronous cell population.
-
Solution: Synchronize your normal cells in a less sensitive phase of the cell cycle, such as G0/G1. This can be achieved through methods like serum starvation or contact inhibition. Proliferating cells are generally more sensitive to perturbations of the cell cycle.
-
-
Possible Cause 3: Extended exposure time.
-
Solution: Conduct a time-course experiment to determine the optimal duration of this compound treatment. It's possible that a shorter exposure time is sufficient to sensitize cancer cells while minimizing toxicity in normal cells.
-
Problem 2: Inconsistent or Irreproducible Results Between Experiments
-
Possible Cause 1: Variability in cell health and density.
-
Solution: Ensure that cells are in a healthy, logarithmic growth phase before starting the experiment. Standardize cell seeding density and culture conditions (e.g., media, supplements, CO2 levels) across all experiments.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions (typically at -20°C or -80°C). Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Solvent-induced toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle control (media with solvent only) to assess any baseline cytotoxicity.
-
Problem 3: this compound Fails to Sensitize Cancer Cells at Concentrations Non-toxic to Normal Cells
-
Possible Cause 1: Cell line-specific resistance.
-
Solution: The expression levels of PP2A and other pathway components can vary between cell lines. Confirm the expression of PP2A in your cancer cell line. You may need to screen a panel of cancer cell lines to find a suitable model for your study.
-
-
Possible Cause 2: Suboptimal combination strategy.
-
Solution: The sensitizing effect of this compound is highly dependent on the combination agent and the treatment schedule. Experiment with different sequences of administration (e.g., pre-treatment with this compound, co-treatment, or post-treatment).
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. Data for normal cell lines is limited, highlighting the need for researchers to establish their own baseline cytotoxicity data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 - 2.3 | [3] |
| Panc-1 | Pancreatic Cancer | 1.7 - 3.87 | [3] |
| DAOY | Medulloblastoma | 2.9 | [4] |
| D341 | Medulloblastoma | 1.9 | [4] |
| D283 | Medulloblastoma | 0.9 | [4] |
| 143B (p53mut) | Osteosarcoma | 10.58 | [2] |
| SKOV-3 (p53null) | Ovarian Cancer | 5 - 10.1 | [5] |
| OVCAR-8 (p53mut) | Ovarian Cancer | 5 - 10.1 | [5] |
| HT-29 | Colorectal Cancer | ~4 | [6] |
| SW-480 | Colorectal Cancer | ~4 | [6] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle | Apoptosis Induction | Reference |
| SKM-1 | 5 µM this compound (12h) | Increase in G2/M (13.4% to 31.5%) | - | [7] |
| SKM-1 | 1.25 - 10 µM this compound (24h) | - | Dose-dependent increase (8.51% to 65.27%) | [7] |
| DAOY | 1 µM this compound (48h) | Increase in G2/M (5.8% to 17.3%) | - | [4] |
| DAOY | 20 µM this compound (48h) | - | Increase from 1% to 49% | [8] |
| D341 | 5 µM this compound (48h) | Increase in G2/M (9.1% to 16.6%) | - | [4] |
| D341 | 20 µM this compound (48h) | - | Increase from 13% to 51% | [8] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on both normal and cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
3. Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Seed cells and treat with this compound as desired.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
Caption: Troubleshooting High Normal Cell Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Adjusting LB-100 Dosage for Multidrug-Resistant Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing LB-100, a protein phosphatase 2A (PP2A) inhibitor, to overcome multidrug resistance (MDR) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in sensitizing multidrug-resistant (MDR) cancer cells?
A1: this compound is a small molecule inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase involved in cell cycle regulation and DNA damage repair. In MDR cancer cells, a common resistance mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] this compound has been shown to decrease the expression of P-gp in MDR glioblastoma and non-small cell lung carcinoma cells.[2][3] This reduction in P-gp leads to increased intracellular accumulation of chemotherapeutic agents like doxorubicin, thereby re-sensitizing the resistant cells to the drug's cytotoxic effects.[2][3]
Q2: What is a typical starting concentration range for this compound in in vitro experiments with MDR cancer cells?
A2: Based on preclinical studies, a common starting concentration range for this compound is 2.5 µM to 5.0 µM.[2][3] For example, in studies with MDR glioblastoma (U87-TxR) and non-small cell lung carcinoma (NCI-H460/R) cell lines, concentrations of 2.5 µM and 5.0 µM this compound were used to assess its effect on P-gp expression and to sensitize cells to doxorubicin.[2][4] However, the optimal concentration is cell-line dependent, and it is crucial to perform a dose-response curve to determine the IC50 of this compound for your specific cell line.
Q3: How long should I pre-incubate MDR cancer cells with this compound before adding a chemotherapeutic agent?
A3: A pre-incubation period of 24 hours with this compound has been shown to be effective in sensitizing MDR cells to subsequent chemotherapy.[2][3] In a study with MDR glioblastoma and non-small cell lung carcinoma cells, cells were pre-treated with this compound for 24 hours before the addition of doxorubicin for a further 48 hours.[2][3] This pre-treatment was effective in enhancing the cytotoxicity of doxorubicin.
Q4: Is this compound stable in cell culture media for the duration of a typical experiment (24-72 hours)?
A4: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as the media composition, pH, temperature, and the presence of serum.[5][6] While specific stability data for this compound in all media types is not extensively published, it is good practice to assess the stability of your compound under your specific experimental conditions.[6] If you observe a decrease in efficacy over time that is not attributable to other factors, you may need to consider replenishing the media with fresh compound during longer incubation periods.[6][7] A general protocol to assess compound stability in your media of choice is provided in the experimental protocols section.
Q5: Can I combine this compound with other signaling pathway inhibitors?
A5: Yes, this compound has been investigated in combination with other targeted therapies. For instance, it has been studied alongside adavosertib, a WEE1 kinase inhibitor, in MDR glioblastoma and non-small cell lung carcinoma cells.[2][3] When designing combination therapy experiments, it is important to consider the potential for synergistic, additive, or antagonistic effects and to use appropriate experimental designs and data analysis methods, such as the Chou-Talalay method, to quantify these interactions.[8]
Troubleshooting Guides
Inconsistent IC50 Values for this compound
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can affect drug sensitivity. |
| Inconsistent Cell Health | Ensure cells are healthy and have a low passage number. High passage numbers can lead to genetic drift and altered drug responses. |
| Solvent Concentration | If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and is below the toxic threshold for your cell line.[8] |
| This compound Stability | If experiments run for extended periods (e.g., >48 hours), consider the stability of this compound in your culture medium. You may need to replenish the medium with fresh this compound.[6][7] |
| Assay Interference | The components of your viability assay (e.g., MTT, XTT) may interact with this compound. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
Lack of Sensitization to Chemotherapy
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit PP2A and downregulate P-gp. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for sensitization. |
| Inadequate Pre-incubation Time | The 24-hour pre-incubation may not be sufficient for your cell line to exhibit the desired changes in P-gp expression. Try extending the pre-incubation time (e.g., 48 hours) and assess P-gp levels by western blot or flow cytometry. |
| MDR Mechanism | Your cell line may have MDR mechanisms that are not dependent on P-gp. Investigate other potential resistance mechanisms, such as alterations in drug targets or enhanced DNA repair pathways. |
| Drug Combination Ratio | The ratio of this compound to the chemotherapeutic agent may not be optimal for synergy. A checkerboard assay testing various concentrations of both drugs can help identify the optimal synergistic ratio.[8] |
Western Blotting for PP2A Pathway Proteins (e.g., phospho-Akt, phospho-ERK)
| Possible Cause | Suggested Solution |
| Weak or No Phospho-Signal | Phosphorylated proteins can be labile. Ensure that your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and that samples are always kept on ice.[7][9] |
| High Background | When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[7][9] |
| Inconsistent Results | Ensure equal protein loading across all lanes. After blotting for the phosphorylated protein, strip the membrane and re-probe for the total protein as a loading control.[7] |
| Antibody Incubation | For phosphorylated protein primary antibodies, an overnight incubation at 4°C is often optimal to ensure sufficient binding.[7] |
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound in MDR Cancer Cells
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration | Pre-incubation Time | Observed Effect | Reference |
| U87-TxR | Glioblastoma | Doxorubicin | 2.5 µM, 5.0 µM | 24 hours | Decreased P-gp expression, increased intracellular doxorubicin, enhanced cytotoxicity. | [2][3] |
| NCI-H460/R | Non-Small Cell Lung Carcinoma | Doxorubicin | 2.5 µM, 5.0 µM | 24 hours | Decreased P-gp expression, increased intracellular doxorubicin, enhanced cytotoxicity. | [2][3] |
| DAOY, D341 | Medulloblastoma | Cisplatin | 5 µM | 48 hours (co-treatment) | Decreased IC50 of cisplatin. | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in MDR Cancer Cells using MTT Assay
-
Cell Seeding:
-
Seed MDR cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessing the Sensitizing Effect of this compound on MDR Cancer Cells
-
Cell Seeding:
-
Seed MDR cancer cells in 96-well plates as described in Protocol 1.
-
-
Pre-treatment with this compound:
-
Treat cells with a non-toxic or low-toxicity concentration of this compound (determined from the IC50 experiment, e.g., IC10 or IC20) and a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Chemotherapeutic Drug Treatment:
-
After the 24-hour pre-incubation, add the chemotherapeutic agent (e.g., doxorubicin, cisplatin) at various concentrations to the wells already containing this compound or vehicle.
-
Incubate for an additional 48 hours.
-
-
Cell Viability Assessment:
-
Perform an MTT assay as described in Protocol 1 to determine cell viability.
-
-
Data Analysis:
-
Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 in the presence of this compound indicates a sensitizing effect.
-
To quantify the interaction (synergism, additivity, or antagonism), a checkerboard assay and analysis using the Chou-Talalay method to calculate the Combination Index (CI) is recommended.[8]
-
Mandatory Visualizations
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Overview of PP2A's role in the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Experimental workflow for assessing this compound sensitization of MDR cells.
References
- 1. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TR-07: LB100, A NOVEL PROTEIN PHOSPHATASE 2A INHIBITOR, ENHANCES CISPLATIN AND RADIATION MEDIATED CYTOTOXICITY AND OVERCOME CISPLATIN RESISTANCE IN-VITRO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Results with LB-100 in p53-Null Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using the PP2A inhibitor, LB-100, in p53-null cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a water-soluble, small molecule that functions as a competitive inhibitor of Protein Phosphatase 2A (PP2A).[1] It has also been shown to inhibit Protein Phosphatase 5 (PPP5C). By inhibiting these phosphatases, this compound prevents the dephosphorylation of key proteins involved in cell cycle progression and DNA damage repair, thereby enhancing the cytotoxic effects of chemotherapy and radiotherapy.[2]
Q2: Is the efficacy of this compound dependent on the p53 status of the cell line?
A2: Several preclinical studies suggest that the effects of this compound can be independent of the p53 mutational status.[3] For instance, this compound has demonstrated cytotoxic and chemosensitizing effects in p53-null cell lines by inducing mitotic catastrophe or apoptosis.[4][5] This suggests that this compound's mechanism of action can bypass the p53 pathway to induce cell death.
Q3: What are the expected outcomes of treating p53-null cell lines with this compound?
A3: In p53-null cell lines, treatment with this compound, particularly in combination with DNA-damaging agents like cisplatin or doxorubicin, is expected to lead to:
-
Increased cytotoxicity: Enhanced cell killing compared to treatment with the chemotherapeutic agent alone.[5]
-
Abrogation of cell cycle checkpoints: Inhibition of PP2A can lead to the hyperphosphorylation of checkpoint kinases like Chk1, preventing cell cycle arrest and forcing cells into mitosis despite DNA damage.[3][4]
-
Induction of mitotic catastrophe or apoptosis: The combination of DNA damage and a compromised G2/M checkpoint can lead to mitotic catastrophe or apoptosis, evidenced by an increase in cleaved caspase-3 and PARP.[4][5]
-
Modulation of the Akt/mTOR pathway: this compound can lead to increased phosphorylation of Akt and downstream effectors of the mTOR pathway.[6]
Q4: Why am I observing resistance to this compound in my p53-null cell line?
A4: While this compound is effective in many p53-null models, resistance can occur due to several factors:
-
Dual inhibition of PP2A and PPP5C: The overall cellular response is a composite of inhibiting both phosphatases, which can have complex and sometimes opposing effects on different signaling pathways.
-
Cell-line specific signaling pathways: The specific genetic and proteomic landscape of a cell line can influence its response to PP2A inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, could potentially reduce the intracellular concentration of this compound.[7]
Q5: Can this compound be used as a standalone therapy?
A5: While this compound has shown some cytotoxic activity on its own, its primary potential in preclinical and clinical studies is as a chemo- and radio-sensitizing agent.[1] It is most effective when used in combination with DNA-damaging agents.[4][5]
Troubleshooting Guides
Issue 1: Lower-than-expected cytotoxicity or chemo-sensitization.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Determine the IC50 of this compound in your specific p53-null cell line. IC50 values can vary significantly between cell lines.[5][8] Start with a dose-response experiment to identify the optimal concentration for sensitization. |
| Incorrect Timing of Co-treatment | The timing of this compound administration relative to the chemotherapeutic agent is crucial. Pre-treatment with this compound for a few hours before adding the DNA-damaging agent is often more effective.[9] |
| Cell Viability Assay Interference | Some cell viability assays, like the MTT assay, can be affected by changes in cellular metabolism induced by the treatment, leading to an over- or underestimation of cell viability.[10][11] Consider using a direct cell counting method (e.g., trypan blue exclusion) or an ATP-based assay as an alternative or for validation. |
| Cell Line Authentication | Ensure the p53-null status and identity of your cell line through regular authentication (e.g., STR profiling).[12] |
Issue 2: Inconsistent results in Western blot analysis for signaling proteins.
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity during Sample Preparation | Phosphorylation states are transient. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to preserve phosphorylation.[4] |
| Low Abundance of Phosphorylated Protein | The fraction of a protein that is phosphorylated can be low. Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for your protein of interest.[2] |
| Incorrect Blocking Reagent | For detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can cause high background. Use Bovine Serum Albumin (BSA) instead.[4] |
| Inappropriate Antibody Dilution | Optimize the concentration of both primary and secondary antibodies. A high concentration can lead to non-specific bands, while a low concentration can result in a weak or no signal.[4] |
| Suboptimal Transfer Conditions | Ensure efficient protein transfer from the gel to the membrane by optimizing transfer time and voltage. Check transfer efficiency by Ponceau S staining.[13] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various p53-Null and p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Reference |
| SKOV-3 | Ovarian Cancer | Null | 5 - 10.1 | [5] |
| OVCAR-8 | Ovarian Cancer | Null | 5 - 10.1 | [5] |
| MG63 | Osteosarcoma | Null | Not specified, but sensitive | [8] |
| 143B | Osteosarcoma | Mutant | 10.58 | [8] |
| DAOY | Medulloblastoma | Mutant | 2.9 | [9] |
| D341 | Medulloblastoma | Mutant | 1.9 | [9] |
| D283 | Medulloblastoma | Mutant | 0.9 | [9] |
| BxPc-3 | Pancreatic Cancer | Mutant | 0.85 | [14] |
| Panc-1 | Pancreatic Cancer | Mutant | 3.87 | [14] |
Table 2: Effect of this compound on Cell Cycle Distribution in SKM-1 (sAML) Cells
| Treatment | % G0/G1 | % G2/M | Reference |
| Control (0h) | 36.7 | 13.4 | [15] |
| 5 µM this compound (12h) | 9.8 | 31.5 | [15] |
Key Experimental Protocols
PP2A Activity Assay
This protocol is adapted from a method used to assess this compound's effect on PP2A activity in cell lysates.[8]
-
Cell Lysis:
-
Culture p53-null cells to 80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 3 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 20 minutes.
-
Sonicate the lysate briefly and centrifuge at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Phosphatase Assay:
-
Use a commercially available PP2A immunoprecipitation phosphatase assay kit.
-
Follow the manufacturer's instructions to immunoprecipitate PP2A from the cell lysates.
-
Measure the phosphatase activity by quantifying the release of phosphate from a synthetic phosphopeptide substrate.
-
Normalize the activity to the total protein concentration of the lysate.
-
Western Blot Analysis of Key Signaling Proteins
This protocol provides a general framework for analyzing changes in protein phosphorylation in response to this compound treatment.
-
Sample Preparation:
-
Treat p53-null cells with this compound and/or a chemotherapeutic agent for the desired time.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies for p53-null context include:
-
Phospho-Akt (Ser473) and Total Akt
-
Phospho-mTOR (Ser2448) and Total mTOR
-
Phospho-Chk1 (Ser345) and Total Chk1
-
Cleaved Caspase-3
-
Cleaved PARP
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling in p53-null cells.
Caption: General experimental workflow.
Caption: Troubleshooting logical workflow.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
Navigating the Nuances of LB-100: A Guide to Controlling pH-Dependent Activity in Media
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the protein phosphatase 2A (PP2A) inhibitor LB-100, understanding its pH-dependent characteristics is critical for reproducible and accurate experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions to address challenges related to the stability and activity of this compound in various media.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions?
A1: The main challenge is the pH-dependent hydrolysis of this compound. This compound is a prodrug that converts to its active form, endothall, through hydrolysis. This process is highly sensitive to the pH of the medium.[1]
Q2: How does pH affect the stability of this compound?
A2: this compound is stable at a pH of 10.5 or higher. However, it undergoes hydrolysis at neutral and acidic pH levels.[1] The rate of this hydrolysis is significantly influenced by both pH and temperature.
Q3: What is the active form of this compound?
A3: The active inhibitor of PP2A is endothall, which is formed upon the hydrolysis of this compound.[1] The inhibitory effects observed in experiments using this compound are primarily attributed to the activity of the resulting endothall.[1]
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: While this compound is water-soluble, dissolving it directly in standard cell culture medium (typically pH 7.2-7.4) will initiate its conversion to endothall.[1][2] The rate of conversion will depend on the exact pH and temperature of your medium.[1] For consistent results, it is recommended to prepare fresh stock solutions and add them to the medium immediately before the experiment.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is often dissolved in water or PBS for stock solutions.[3][4] Given its pH-dependent stability, preparing fresh stock solutions for each experiment is the best practice to ensure a known starting concentration of the prodrug. If storage is necessary, aliquots should be kept at -20°C or -80°C to minimize degradation.[3][5] Some studies have noted that this compound is stable for extended periods when stored as a powder.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | The pH of the cell culture medium may be fluctuating, leading to variable rates of this compound hydrolysis to its active form, endothall. | 1. Monitor Media pH: Regularly measure the pH of your cell culture medium before and during the experiment. 2. Use Buffered Media: Employ media with robust buffering systems, such as HEPES, in addition to the standard bicarbonate system, to maintain a stable pH.[7][8] 3. Standardize CO₂ Levels: Ensure consistent CO₂ levels in your incubator, as this directly impacts the pH of bicarbonate-buffered media.[9][10] |
| Observed IC50 value is different from published data. | The rate of this compound conversion to endothall is highly dependent on incubation time, temperature, and pH.[1] Different experimental conditions will result in varying concentrations of the active inhibitor. | 1. Control Incubation Time: Use a consistent and defined incubation time for all experiments. 2. Maintain Constant Temperature: Ensure a stable temperature (e.g., 37°C) throughout the experiment, as temperature affects the rate of hydrolysis.[1] 3. Report pH Conditions: When publishing or comparing results, it is crucial to report the pH of the medium used. |
| Low or no observable activity of this compound. | The pH of the medium may be too high, slowing down the conversion of this compound to the active endothall. | 1. Verify Media pH: Check that the pH of your experimental medium is within the optimal range for cell culture (typically 7.2-7.4) to allow for the conversion of this compound.[9][10] 2. Consider Pre-incubation: For certain applications, a controlled pre-incubation of this compound in a defined pH buffer could be explored to generate a known concentration of endothall, though this would require careful validation. |
Quantitative Data Summary
The following table summarizes the pH-dependent hydrolysis of this compound.
| Condition | pH | Temperature | Half-life (t₁/₂) of this compound | Reference |
| Aqueous Solution | 5.6 - 6.5 | Room Temperature | 2.1 - 3.3 hours | [1] |
| HEPES Assay Medium | 7.5 | Room Temperature | ~20 hours | [1] |
| Cell Culture Medium | 6.8 | 37°C | 3.2 hours | [1] |
| Cell Culture Medium | 7.4 | 37°C | 4.9 hours | [1] |
| Stable | ≥ 10.5 | Not specified | Stable | [1] |
Experimental Protocols
Protocol 1: Monitoring and Adjusting pH in Cell Culture Media for this compound Experiments
-
Media Preparation: Prepare your desired cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other necessary reagents. For enhanced pH stability, consider using a medium supplemented with a non-volatile buffer like HEPES (10-25 mM).[7][8]
-
Initial pH Measurement: Before adding to your cells, place an aliquot of the prepared medium in the cell culture incubator for at least 1 hour to allow for equilibration with the CO₂ environment. Measure the pH of the equilibrated medium using a calibrated pH meter. The optimal range is typically 7.2-7.4.[9][10]
-
pH Adjustment (if necessary): If the pH is outside the desired range, adjust it using sterile, dilute solutions of NaOH (to increase pH) or HCl (to decrease pH) under sterile conditions. Allow the medium to re-equilibrate in the incubator and re-measure the pH.
-
This compound Addition: Prepare a fresh stock solution of this compound in sterile water or PBS.[3][4] Add the appropriate volume of the stock solution to the pH-adjusted and equilibrated medium immediately before treating the cells.
-
pH Monitoring During Experiment: For long-term experiments, it is advisable to monitor the pH of the culture medium at regular intervals. Cellular metabolism can lead to acidification of the medium.[10] If significant pH changes are observed, a medium change may be necessary to maintain consistent conditions.
Protocol 2: In Vitro PP2A Activity Assay with this compound
This protocol is adapted from methodologies described in the literature.[3][5]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[3]
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
PP2A Activity Measurement: Use a commercial Ser/Thr phosphatase assay kit. These kits typically provide a phosphopeptide substrate that is dephosphorylated by PP2A, and the released phosphate is then detected colorimetrically.
-
Assay Procedure:
-
Add a defined amount of total protein (e.g., 50 µg) from each cell lysate to the wells of a microplate.[3]
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at the recommended temperature for the specified time.
-
Stop the reaction and measure the amount of free phosphate according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the PP2A activity as the amount of phosphate released per unit of time per microgram of protein. Compare the activity in this compound-treated samples to untreated controls.
Visualizations
Caption: Experimental workflow for using this compound with pH control.
Caption: Signaling pathway of this compound action.
References
- 1. In vitro studies on stability and phosphatase activity of the anticancer agent this compound and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scientificbio.com [scientificbio.com]
- 9. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 10. purmabiologics.com [purmabiologics.com]
Validation & Comparative
Validating LB-100 Target Engagement on PP2A in Cells: A Comparative Guide
This guide provides a comprehensive overview of methods to validate the target engagement of LB-100, a small molecule inhibitor of Protein Phosphatase 2A (PP2A), in a cellular context. We offer a comparative analysis of key experimental approaches, present supporting data, and provide detailed protocols to aid researchers in designing and executing their studies.
Introduction to this compound and PP2A
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, DNA damage response, and apoptosis.[1][2][3] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[4][5] this compound is a water-soluble, synthetic small molecule that acts as a competitive inhibitor of the PP2A catalytic subunit (PP2A-C).[4][6] It is under investigation as a chemo- and radio-sensitizing agent in several cancer types.[1][3][7][8] Validating that this compound effectively engages and inhibits PP2A within the complex cellular environment is a critical step in preclinical and clinical development.
Comparative Analysis of Target Validation Methods
Several methods can be employed to confirm that this compound is engaging its intended target, PP2A, in cells. The choice of method often depends on the specific research question, available resources, and desired throughput. Below is a comparison of common techniques.
| Method | Principle | Advantages | Limitations | Alternatives |
| PP2A Immunoprecipitation-Phosphatase Activity Assay | Immunoprecipitation (IP) of PP2A from cell lysates followed by a phosphatase activity assay on a specific substrate. | High specificity for PP2A activity. Allows for direct measurement of enzymatic inhibition. | Can be laborious and may be affected by antibody efficiency. | Direct phosphatase assays on whole-cell lysates (less specific). |
| Western Blotting for Downstream Substrates | Measures the phosphorylation status of known PP2A substrates (e.g., p-Bcl-2, p-Akt, p-PLK1). Inhibition of PP2A by this compound should lead to increased phosphorylation of these substrates. | Relatively straightforward and widely accessible. Provides information on the functional consequences of PP2A inhibition. | Indirect measure of target engagement. Signal can be influenced by other kinases and phosphatases. | Mass spectrometry-based phosphoproteomics for a global view. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. This compound binding should stabilize PP2A, increasing its melting temperature. | Allows for the direct detection of target engagement in intact cells and tissues. Does not require a functional readout. | Can be technically challenging and requires specialized equipment. Optimization is often needed for each target. | Isothermal dose-response CETSA. |
| Cell Viability and Apoptosis Assays | Assesses the biological consequences of PP2A inhibition, such as decreased cell viability or induction of apoptosis, often in combination with other agents. | Provides a functional readout of the desired therapeutic effect. | Indirect and can be influenced by off-target effects. Does not directly confirm PP2A engagement. | Clonogenic survival assays. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the efficacy of this compound.
| Parameter | Cell Line(s) | Value | Reference |
| IC50 for PP2A inhibition (in-cell) | BxPc-3, Panc-1 | 0.85 µM, 3.87 µM | [9][10][11] |
| IC50 for cell growth inhibition | BxPc-3, Panc-1 | 2.3 µM, 1.7 µM | [9][10] |
| IC50 for cell growth inhibition | 143B (Osteosarcoma) | 10.58 µM | [12] |
| IC50 for cell growth inhibition | Fibrosarcoma cell line | 4.36 µM | [1] |
| Reduction in PP2A activity (in vitro) | BxPc-3, Panc-1, SW1990 | 30-50% with IC50 concentrations | [9][10] |
| Reduction in PP2A activity (in vivo xenografts) | U251 (Glioblastoma) | ~36% reduction with 1.5 mg/kg this compound | [13] |
| Reduction in PP2A activity (in vivo xenografts) | CNE1, CNE2 (Nasopharyngeal) | ~23% reduction with 1.5 mg/kg this compound | [1] |
Note on Specificity: It is crucial to note that while this compound is widely reported as a PP2A inhibitor, at least one study has demonstrated that it also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[14] The commonly used phosphopeptide substrate for PP2A activity assays, K-R-pT-I-R-R, is also a substrate for PPP5C.[14] This highlights the importance of using multiple orthogonal methods to validate target engagement and considering potential off-target effects.
Experimental Protocols
PP2A Immunoprecipitation-Phosphatase Activity Assay
This protocol is adapted from commercially available kits and published studies.[15][16][17][18]
A. Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
B. Immunoprecipitation:
-
Incubate a specific amount of cell lysate (e.g., 75-150 µg) with an anti-PP2A catalytic subunit antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
C. Phosphatase Assay (Malachite Green-based):
-
Resuspend the beads in a phosphatase assay buffer.
-
Add a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).[14][17][18]
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green reagent.
-
Read the absorbance at a wavelength of 620-650 nm.
-
Calculate PP2A activity as the rate of phosphate release and normalize to the amount of immunoprecipitated PP2A protein.
Western Blotting for Phosphorylated Downstream Targets
This protocol provides a general framework for assessing the phosphorylation status of a PP2A substrate.[14][19]
A. Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration.
B. Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
C. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., Phospho-Bcl-2 Ser70) overnight at 4°C.[20]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to normalize for loading.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures, the following diagrams are provided.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting protein phosphatase 2A increases the antitumor effect of protein arginine methyltransferase 5 inhibition in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein phosphatase 2A inhibition with LB100 enhances radiation-induced mitotic catastrophe and tumor growth delay in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PP2A enzyme assay [bio-protocol.org]
- 16. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-Bcl-2 (Ser70) (5H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Confirming LB-100-Mediated Chemosensitization In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods to confirm and quantify the chemosensitizing effects of LB-100, a small molecule inhibitor of protein phosphatase 2A (PP2A).[1][2] We objectively compare this compound with alternative chemosensitizing agents, supported by experimental data, and provide detailed protocols for key assays.
Introduction to this compound: A Novel Chemosensitizer
This compound is a water-soluble, synthetic small molecule that competitively inhibits the catalytic subunit of PP2A.[3] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways involved in cell proliferation, survival, and DNA damage repair.[4] Paradoxically, inhibition of PP2A by this compound has been shown to sensitize cancer cells to conventional chemotherapeutic agents and radiation.[1][5][6] The proposed mechanism involves the abrogation of DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and enhanced apoptosis in cancer cells.[4][6]
Comparison of this compound with Alternative Chemosensitizing Agents
To provide a comprehensive perspective, we compare this compound with two major classes of alternative chemosensitizing agents: other PP2A inhibitors and inhibitors of downstream checkpoint kinases (Chk1).
Alternative 1: Other PP2A Inhibitors (e.g., Okadaic Acid)
Okadaic acid is a naturally occurring toxin and a potent inhibitor of PP2A and the related phosphatase PP1.[3] While it has been used extensively in research to study PP2A function, its clinical development has been hampered by significant toxicity.[3]
Key Differences:
-
Specificity: this compound and its homolog LB-102 exhibit greater selectivity for PP2A over PP1 compared to okadaic acid.[3]
-
Toxicity: this compound was developed to have a better safety profile than naturally occurring PP2A inhibitors like okadaic acid and cantharidin.[3]
-
Clinical Development: this compound is currently in clinical trials, whereas okadaic acid is primarily a research tool.[7]
Alternative 2: Checkpoint Kinase 1 (Chk1) Inhibitors (e.g., AZD7762, UCN-01, SAR-020106)
Chk1 is a critical kinase in the DNA damage response (DDR) pathway, responsible for enforcing cell cycle checkpoints to allow for DNA repair.[8][9] Chk1 inhibitors, like this compound, aim to abrogate these checkpoints and push cancer cells with damaged DNA into mitosis, leading to cell death.[8][9]
Key Differences:
-
Target: this compound targets the upstream phosphatase PP2A, which has broad effects on multiple signaling pathways, including the activation of kinases like Plk1 that can inactivate Chk1/2.[4] Chk1 inhibitors directly target a key downstream effector in the DNA damage checkpoint.
-
Mechanism: While both lead to checkpoint abrogation, the upstream mechanism of this compound may affect a wider range of cellular processes beyond the direct DNA damage response. Interestingly, some research suggests a reciprocal regulation, where Chk1 can also influence PP2A activity.[10]
-
Clinical Landscape: Several Chk1 inhibitors have entered clinical trials, but some, like AZD7762, have faced challenges with toxicity.[11][12]
Quantitative Data Presentation
Table 1: In Vitro Chemosensitization with this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Effect on Chemosensitivity | Reference |
| DAOY (Medulloblastoma) | Cisplatin (1 µM) | 2 | Cell viability decreased from 61% to 26% | [5] |
| D283 (Medulloblastoma) | Cisplatin (1 µM) | 2 | Cell viability decreased from 58% to 27% | [5] |
| SKOV-3 (Ovarian Cancer) | Cisplatin (5 µM) | 2 | Cell viability decreased from 73% to 58% | [6] |
| SKOV-3 (Ovarian Cancer) | Cisplatin (5 µM) | 5 | Cell viability decreased from 73% to 25% | [6] |
| Fibrosarcoma Cell Line | Doxorubicin (2 µg/ml) | 5 | Doubled the growth inhibitory effect | [3] |
| CNE1 (Nasopharyngeal) | Radiation (8 Gy) | 2.5 | Blocked radiation-induced PP2A activity | [7] |
| CNE2 (Nasopharyngeal) | Radiation (8 Gy) | 2.5 | Blocked radiation-induced PP2A activity | [7] |
Table 2: In Vitro Chemosensitization with Chk1 Inhibitor (AZD7762)
| Cell Line | Chemotherapeutic Agent | AZD7762 Concentration (nM) | Effect on Chemosensitivity | Reference |
| HN30 (Head and Neck) | Cisplatin (0.4 µM) | 100 | Enhanced cytotoxicity | [13] |
| HN31 (Head and Neck) | Cisplatin (0.8 µM) | 100 | Enhanced cytotoxicity | [13] |
| H460 p53-/- (Lung) | Radiation | 100 | Significant radiosensitization | [14] |
| HT29 (Colon) | Radiation | 100 | Significant radiosensitization | [14] |
| DU145 (Prostate) | Radiation | 100 | Significant radiosensitization | [14] |
Experimental Protocols
Detailed methodologies for key experiments to confirm this compound-mediated chemosensitization are provided below.
Cell Viability Assays (MTT/CCK-8)
These colorimetric assays are fundamental for assessing the cytotoxic effects of this compound in combination with a chemotherapeutic agent.
-
Principle: Measures the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a colored formazan product or a water-soluble tetrazolium salt (WST-8 in CCK-8) to a soluble formazan dye. The amount of color produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the chemotherapeutic agent alone, this compound alone, and a combination of both at various concentrations. Include untreated and vehicle-treated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for the chemotherapeutic agent with and without this compound. A decrease in the IC50 in the combination treatment indicates chemosensitization.
-
Apoptosis Assays (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the chemotherapeutic agent, this compound, and the combination as described for the viability assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+). An increase in the percentage of apoptotic cells in the combination treatment group compared to single-agent treatments confirms chemosensitization.
-
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the DNA damage response and cell cycle regulation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Protocol:
-
Protein Extraction: Treat cells as previously described. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX for DNA double-strand breaks, phospho-Chk1, phospho-Histone H3 for mitotic entry, cleaved PARP, and cleaved Caspase-3 for apoptosis).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in markers of DNA damage (γH2AX) and mitotic catastrophe (phospho-Histone H3) and apoptosis (cleaved PARP, cleaved Caspase-3) in the combination treatment group supports the chemosensitizing effect of this compound.
-
Mandatory Visualization
Signaling Pathways
Caption: this compound-mediated chemosensitization signaling pathway.
Experimental Workflows
Caption: Workflow for in vitro confirmation of chemosensitization.
References
- 1. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PP2A inhibition with LB100 enhances cisplatin cytotoxicity and overcomes cisplatin resistance in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protein Phosphatase 2A Inhibitor LB100 Sensitizes Ovarian Carcinoma Cells to Cisplatin-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Enhancing CHK1 inhibitor lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chk1 inhibitor SAR-020106 sensitizes human glioblastoma cells to irradiation, to temozolomide, and to decitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The luciferase-based in vivo protein–protein interaction assay revealed that CHK1 promotes PP2A and PME-1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LB-100 and Okadaic Acid for PP2A Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LB-100 and okadaic acid, two widely used inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. Understanding the distinct characteristics of these inhibitors is paramount for designing robust experiments and accurately interpreting results in basic research and therapeutic development.
Executive Summary
This compound is a synthetic, water-soluble small molecule inhibitor that targets the catalytic subunit of PP2A. It has garnered significant interest for its potential as a chemosensitizing and radiosensitizing agent in cancer therapy and is currently in clinical trials.[1][2] In contrast, okadaic acid is a naturally occurring marine toxin that potently inhibits several serine/threonine phosphatases, including PP2A and PP1.[3][4] Its broad activity profile can be a confounding factor in studies aiming to specifically dissect the role of PP2A. This guide will delve into a detailed comparison of their potency, selectivity, and experimental applications, providing researchers with the necessary information to make an informed choice for their PP2A inhibition studies.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and okadaic acid against PP2A and other relevant phosphatases. These values have been compiled from various studies and highlight the differences in potency and selectivity between the two compounds.
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | PP2A | 0.85 - 3.87 µM (in cell lines) | [5] |
| PP2A (purified enzyme) | ~4-7 fold more selective for PP2A vs PPP5C | [6] | |
| PPP5C (PP5) | Inhibits at similar concentrations to PP2A | [6] | |
| Okadaic Acid | PP2A | 0.1 - 1 nM | [4] |
| PP1 | 15 - 500 nM | [3] | |
| PP4 | Potently inhibits | [4] | |
| PP5 | Potently inhibits | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the enzyme (purified vs. in-cell).
Mechanism of Action and Selectivity
This compound is a competitive inhibitor that directly binds to the catalytic subunit of PP2A. While often described as a selective PP2A inhibitor, recent evidence has shown that this compound also inhibits Protein Phosphatase 5 (PPP5C) with similar potency.[6] This dual inhibitory activity should be considered when interpreting experimental outcomes. A lipid-soluble homolog of this compound, LB-102, has shown potent and selective inhibitory activity against PP2A (IC50 = 0.4 µM) compared to PP1 (IC50 = 80 µM).[7]
Okadaic acid is a potent, non-competitive inhibitor of a broader range of serine/threonine phosphatases. It exhibits the highest affinity for PP2A, followed by PP1, PP4, and PP5.[4] Its lack of specificity can lead to off-target effects, making it challenging to attribute observed cellular responses solely to PP2A inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to compare the effects of this compound and okadaic acid on PP2A activity and downstream signaling pathways.
In Vitro PP2A Inhibition Assay (Colorimetric)
This protocol describes a method to determine the in vitro potency of this compound and okadaic acid using a purified PP2A enzyme and a colorimetric substrate.
Materials:
-
Purified recombinant PP2A catalytic subunit
-
This compound and Okadaic Acid stock solutions (in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and okadaic acid in Assay Buffer.
-
Add a fixed amount of purified PP2A enzyme to each well of a 96-well plate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding pNPP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based PP2A Activity Assay (Immunoprecipitation-based)
This protocol allows for the measurement of PP2A activity from cell lysates after treatment with this compound or okadaic acid.
Materials:
-
Cell line of interest
-
This compound and Okadaic Acid
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PP2A catalytic subunit antibody
-
Protein A/G magnetic beads
-
Phosphatase Assay Kit (e.g., using a synthetic phosphopeptide substrate and malachite green detection)[8][9]
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or okadaic acid for the desired time.
-
Harvest and lyse the cells in ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Incubate a fixed amount of cell lysate with an anti-PP2A catalytic subunit antibody to form an immune complex.
-
Add Protein A/G magnetic beads to pull down the PP2A immune complexes.
-
Wash the beads several times with Lysis Buffer to remove non-specific binding.
-
Perform the phosphatase activity assay on the immunoprecipitated PP2A using a provided phosphopeptide substrate and follow the manufacturer's instructions for malachite green-based phosphate detection.[8][9]
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Normalize the PP2A activity to the amount of immunoprecipitated PP2A catalytic subunit, which can be determined by a parallel western blot.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of key downstream targets of PP2A, such as Akt and ERK, following inhibitor treatment.
Materials:
-
Cell line of interest
-
This compound and Okadaic Acid
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents and imaging system
Procedure:
-
Treat cells with this compound or okadaic acid as described above.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by PP2A and a typical experimental workflow for comparing PP2A inhibitors.
Caption: PP2A negatively regulates the PI3K/Akt and MAPK/ERK pathways.
Caption: A typical workflow for comparing PP2A inhibitors in a cell-based system.
Conclusion
The choice between this compound and okadaic acid for PP2A inhibition studies depends on the specific research question. For studies requiring high specificity for PP2A and potential translational relevance, this compound presents a more suitable option, although its inhibitory effect on PPP5C must be acknowledged. Okadaic acid, with its high potency but broader selectivity, remains a valuable tool for inducing a general state of hyperphosphorylation and for initial exploratory studies, provided that its off-target effects are carefully considered and controlled for. By utilizing the quantitative data and detailed protocols provided in this guide, researchers can design more precise and informative experiments to elucidate the multifaceted roles of PP2A in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Efficacy of LB-100 and Cantharidin Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic efficacy of LB-100 and traditional cantharidin derivatives, focusing on their performance in preclinical cancer models. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Cantharidin, a natural toxin isolated from blister beetles, has a long history in traditional medicine for its anti-cancer properties. Its clinical application, however, is significantly hindered by its severe toxicity. This has led to the development of less toxic derivatives, such as norcantharidin (NCTD), and a novel, water-soluble small molecule inhibitor of protein phosphatase 2A (PP2A), this compound, which is currently undergoing clinical trials. Both this compound and cantharidin derivatives exert their anti-tumor effects primarily through the inhibition of PP2A, a key serine/threonine phosphatase involved in cell cycle regulation, apoptosis, and DNA repair. This guide provides a comparative overview of their efficacy, supported by experimental data.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and the cantharidin derivative, norcantharidin (NCTD), across various cancer cell lines and tumor models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | 143B | Osteosarcoma | 10.58 | [1] |
| DT7 (Glioblastoma, MDR) | Glioblastoma | > 10 | [2] | |
| TR159 (NSCLC, MDR) | Non-Small Cell Lung Cancer | ~0.9 | [2] | |
| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | [3] | |
| Norcantharidin (NCTD) | GBC-SD | Gallbladder Carcinoma | Not specified, but inhibits proliferation | [4] |
| CT26 | Colorectal Cancer | Not specified, but inhibits proliferation | [5] | |
| HCT116 | Colorectal Cancer | Not specified, but inhibits proliferation | [5] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Cancer Type | Dosage | Tumor Growth Inhibition | Citation |
| Norcantharidin (NCTD) | CT26 xenograft (balb/c mice) | Colorectal Cancer | 2 mg/kg | 23.3% ± 12.3% | [5] |
| CT26 xenograft (balb/c mice) | Colorectal Cancer | 4 mg/kg | 54.8% ± 21.4% | [5] | |
| HCT116 xenograft (nude mice) | Colorectal Cancer | 2 mg/kg | 33.3% ± 5.3% | [5] | |
| HCT116 xenograft (nude mice) | Colorectal Cancer | 4 mg/kg | 51.3% ± 10.7% | [5] | |
| GBC-SD xenograft (nude mice) | Gallbladder Carcinoma | Not specified | 42.63% | [6] | |
| This compound | Ovarian Carcinoma Xenograft | Ovarian Cancer | Not specified | Sensitizes to cisplatin | [7] |
| Medulloblastoma Xenograft | Medulloblastoma | Not specified | Reverses cisplatin resistance | [7] | |
| Pancreatic Cancer Xenograft | Pancreatic Cancer | Not specified | Sensitizes to radiation | [7] |
Signaling Pathways and Mechanisms of Action
Both this compound and cantharidin derivatives function as inhibitors of Protein Phosphatase 2A (PP2A), leading to the hyperphosphorylation of numerous downstream targets and affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
Key Signaling Pathways Affected:
-
MAPK/ERK Pathway: Both classes of compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Cantharidin can activate the MAPK pathway, which, depending on the cellular context, can lead to either cell survival or apoptosis.[8] this compound has also been shown to impact this pathway, contributing to its anti-tumor effects.[9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway often dysregulated in cancer. Cantharidin derivatives have been shown to suppress this pathway, promoting apoptosis.[8]
-
Wnt/β-catenin Pathway: Cantharidin and its analogues can interfere with the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance and tumor progression.[10]
The following diagram illustrates the central role of PP2A inhibition in the mechanism of action of this compound and cantharidin derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the efficacy data presented in this guide.
Cell Viability Assay (e.g., MTT/XTT or CCK-8)
Objective: To determine the cytotoxic effects of this compound and cantharidin derivatives on cancer cell lines and to calculate the IC50 values.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or cantharidin derivative) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT, XTT, or CCK-8 is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Western Blot Analysis
Objective: To investigate the effect of this compound and cantharidin derivatives on the expression and phosphorylation status of proteins in key signaling pathways.
Methodology:
-
Protein Extraction: Cells treated with the compounds are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of these compounds.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound and cantharidin derivatives in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are treated with the test compound (this compound or cantharidin derivative) or a vehicle control via a specific route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The experiment is concluded when the tumors in the control group reach a predetermined size, or after a specified treatment period.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The excised tumors can be used for further analysis, such as immunohistochemistry or Western blotting.
Conclusion
Both this compound and cantharidin derivatives, particularly norcantharidin, demonstrate significant anti-tumor efficacy through the inhibition of PP2A. While cantharidin itself is limited by toxicity, its derivatives and the novel compound this compound show promise as therapeutic agents.
-
Norcantharidin (NCTD) has shown potent tumor growth inhibition in various preclinical models as a monotherapy.[5][6]
-
This compound has demonstrated efficacy primarily as a sensitizing agent, enhancing the cytotoxicity of standard chemotherapies and radiation.[7] It is a water-soluble compound with a favorable toxicity profile that has advanced to clinical trials.[3][11]
The choice between this compound and a cantharidin derivative for a particular research application will depend on the specific cancer type, the therapeutic strategy (monotherapy vs. combination therapy), and the desired toxicological profile. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these promising anti-cancer agents.
References
- 1. Inhibition of protein phosphatase 2A with the small molecule LB100 overcomes cell cycle arrest in osteosarcoma after cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Drugs Efficacy Through Inhibition of P-Glycoprotein Expression in Multidrug-Resistant Glioblastoma and Non-Small Cell Lung Carcinoma Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norcantharidin inhibits tumor growth and vasculogenic mimicry of human gallbladder carcinomas by suppression of the PI3-K/MMPs/Ln-5γ2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norcantharidin inhibits growth of human gallbladder carcinoma xenografted tumors in nude mice by inducing apoptosis and blocking the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LIXTE Biotechnology Provides Update On Progress with Proprietary Compound, this compound, to Treat Ovarian and Colorectal Cancer :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]
Assessing the Specificity of LB-100 for PP2A Over PPP5C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of LB-100 against protein phosphatase 2A (PP2A) and protein phosphatase 5 (PPP5C). The information presented is based on available experimental data to assist researchers in evaluating the specificity of this compound.
Executive Summary
This compound is a water-soluble small molecule inhibitor of the protein phosphatase 2A (PP2A) family, with potential applications in enhancing chemo- and radiotherapy.[1] While widely recognized as a PP2A inhibitor, recent studies have demonstrated that this compound also exhibits inhibitory activity against protein phosphatase 5 (PPP5C).[1][2] This is significant as PP2A and PPP5C share a common catalytic mechanism.[1][2][3] Experimental data from inhibition assays using purified enzymes indicate that this compound is a catalytic inhibitor of both PP2A and PPP5C.[1][2][3] The antitumor activity observed with this compound may, therefore, result from the combined suppression of both phosphatases.[1][3]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of this compound against the catalytic subunits of PP2A (PP2Ac) and PPP5C has been determined using various substrates. The data reveals that while this compound is a potent inhibitor of both enzymes, it demonstrates a modest selectivity for PP2A over PPP5C, with the degree of selectivity being substrate-dependent.[1]
| Substrate | Target Enzyme | This compound IC50 (µM) | Reference |
| Phosphopeptide (K-R-pT-I-R-R) | PP2Ac | 0.2 ± 0.02 | [1] |
| PPP5C | 1.4 ± 0.1 | [1] | |
| DiFMUP | PP2Ac | 0.8 ± 0.1 | [1] |
| PPP5C | 3.1 ± 0.2 | [1] | |
| [³²P]-labeled histone | PP2Ac | 2.1 ± 0.2 | [1] |
| PPP5C | 8.2 ± 0.9 | [1] |
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of this compound against PP2A and PPP5C, based on published research.[1]
Phosphatase Inhibition Assay
This protocol outlines the steps for measuring the inhibitory effect of this compound on the catalytic activity of PP2Ac and PPP5C.
1. Reagents and Materials:
-
Purified recombinant PP2Ac and PPP5C enzymes
-
This compound compound
-
Phosphatase substrates:
-
Phosphopeptide (K-R-pT-I-R-R)
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
[³²P]-labeled histone H1
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% β-mercaptoethanol)
-
Malachite Green Phosphate Assay Kit (for non-radioactive assays)
-
Scintillation counter (for radioactive assays)
-
96-well microplates
2. Assay Procedure:
-
Step 1: Enzyme and Inhibitor Pre-incubation:
-
A constant concentration of purified PP2Ac or PPP5C is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The incubation is carried out for a minimum of 10 minutes at 23°C to allow for the binding of the inhibitor to the enzyme.
-
-
Step 2: Initiation of the Phosphatase Reaction:
-
The enzymatic reaction is initiated by the addition of the specific substrate (phosphopeptide, DiFMUP, or [³²P]-labeled histone) to the enzyme-inhibitor mixture.
-
-
Step 3: Reaction Incubation:
-
The reaction mixture is incubated at 37°C for a predetermined period, ensuring that the reaction proceeds within the linear range.
-
-
Step 4: Termination and Detection:
-
For non-radioactive substrates (Phosphopeptide and DiFMUP):
-
The reaction is stopped, and the amount of free phosphate released is quantified using a Malachite Green-based colorimetric assay. The absorbance is measured at approximately 620-660 nm.
-
-
For radioactive substrate ([³²P]-labeled histone):
-
The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).
-
The amount of released ³²P-labeled phosphate is measured using a scintillation counter.
-
-
3. Data Analysis:
-
The phosphatase activity at each this compound concentration is calculated as a percentage of the activity in the absence of the inhibitor (control).
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a 4-parameter logistic fit.
Signaling Pathway Context
Both PP2A and PPP5C are serine/threonine phosphatases involved in a multitude of cellular signaling pathways, including cell cycle regulation, DNA damage response, and apoptosis.[4][5] Their catalytic domains share significant homology, which provides a structural basis for their inhibition by the same small molecule, this compound. The diagram below illustrates the dual inhibitory action of this compound on both phosphatases, which in turn affects downstream signaling events.
Conclusion
The available data indicates that this compound is a potent inhibitor of both PP2A and PPP5C, with a modest selectivity for PP2A. Researchers and drug development professionals should consider the dual inhibitory activity of this compound when interpreting experimental results and designing therapeutic strategies. The off-target effects on PPP5C may contribute to the overall cellular response to this compound treatment. Further studies are warranted to fully elucidate the therapeutic implications of the combined inhibition of these two important phosphatases.
References
- 1. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response [cell-stress.com]
- 5. Identification of PP2A complexes and pathways involved in cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Rewiring: A Comparative Proteomic Guide to PP2A Inhibition by LB-100
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomics-level effects of the protein phosphatase 2A (PP2A) inhibitor, LB-100, against alternative phosphatase inhibitors. Supported by experimental data, this document details the cellular responses to PP2A inhibition and highlights the unique mechanistic insights gained through quantitative proteomics.
This guide synthesizes findings from key studies to offer a comparative analysis. The primary focus is a deep dive into the phosphoproteomic changes induced by this compound in colorectal cancer cells, contrasted with the effects of okadaic acid, a well-established PP2A inhibitor, on hepatocarcinoma cells.
At a Glance: this compound vs. Okadaic Acid
Treatment of cancer cells with the experimental drug this compound leads to profound alterations in the cellular phosphoproteome. A landmark study on human colorectal adenocarcinoma cells (SW-480) revealed that while this compound causes relatively few changes in overall protein abundance, it triggers massive shifts in protein phosphorylation.[1] In stark contrast to its modest impact on the proteome, phosphoproteomic analysis identified a significant number of differentially phosphorylated sites, indicating a major rewiring of cellular signaling.[1]
As a point of comparison, the well-characterized PP2A inhibitor okadaic acid also induces widespread changes in the phosphoproteome of human hepatocarcinoma cells (HepaRG).[2][3][4][5] Both compounds, by inhibiting PP2A, lead to a hyperphosphorylated state in cells, but the downstream consequences and affected pathways show distinct characteristics.
Table 1: Comparative Overview of Proteomic Studies
| Feature | This compound Treatment | Okadaic Acid Treatment |
| Primary Compound | This compound | Okadaic Acid |
| Cell Line | SW-480 (Human Colorectal Adenocarcinoma) | HepaRG (Human Hepatocarcinoma) |
| Key Finding | Major perturbation of the phosphoproteome, particularly affecting mRNA splicing machinery.[1] | Deregulation of xenobiotic and lipid metabolism, and alterations in actin filament organization.[2][3][4][5] |
| Proteome Changes | Minor (120 proteins down-regulated, 239 up-regulated).[1] | Concentration- and time-dependent deregulation of protein expression.[2][5] |
| Phosphoproteome Changes | Extensive, with enrichment in phosphosites on spliceosomal components.[1] | Significant alterations, affecting proteins involved in cytoskeleton regulation and energy metabolism.[2][4][5] |
Delving Deeper: Quantitative Proteomic Findings
Quantitative mass spectrometry provides a detailed view of the specific cellular components affected by this compound. The primary impact observed is the hyperphosphorylation of proteins involved in mRNA processing.
In SW-480 cells treated with this compound, phosphoproteomic analysis revealed significant changes in the phosphorylation status of key splicing regulators.[1] This targeted disruption of the splicing machinery leads to alternative splicing events, which can generate novel peptides (neoantigens) presented by cancer cells.[1][6][7] This finding provides a strong mechanistic rationale for combining this compound with immunotherapy.[1][6][7]
Okadaic acid, while also a potent phosphatase inhibitor, demonstrates a different profile of cellular disruption in HepaRG cells. Proteomic and phosphoproteomic data indicate that it significantly down-regulates pathways related to xenobiotic and lipid metabolism.[2][3][4][5] Furthermore, it induces changes in the phosphorylation of proteins that regulate the actin cytoskeleton, leading to alterations in cell structure.[2][4][5]
Table 2: Key Affected Proteins and Pathways
| Inhibitor | Cancer Cell Line | Key Up-Regulated/Hyperphosphorylated Proteins & Pathways | Key Down-Regulated/Dephosphorylated Proteins & Pathways |
| This compound | SW-480 (Colorectal) | mRNA Splicing Machinery: U2 snRNP components, SRSF and hnRNP proteins; DNA Damage Response Proteins [1] | Limited significant changes reported at the protein level. |
| Okadaic Acid | HepaRG (Hepatic) | Actin Cytoskeleton Regulators; Apoptotic Pathways [2][4][5] | Xenobiotic Metabolism: Cytochrome P450 enzymes; Lipid Metabolism Pathways [2][3] |
Visualizing the Mechanism: Workflows and Pathways
To understand the experimental basis of these findings and the biological implications, the following diagrams illustrate the proteomics workflow and a key signaling pathway affected by this compound.
Caption: A typical experimental workflow for quantitative phosphoproteomics analysis of treated cancer cells.
Caption: Signaling pathway showing how this compound inhibition of PP2A leads to neoantigen formation.
Experimental Protocols
Reproducibility is paramount in scientific research. The following section outlines a representative protocol for quantitative phosphoproteomic analysis, synthesized from established methodologies.[8][9][10]
Protocol: Quantitative Phosphoproteomics of Cultured Cancer Cells
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., SW-480) in appropriate media (e.g., Leibovitz's L-15 Medium with 10% FBS) at 37°C and 5% CO2.
-
Treat cells with the desired concentration of this compound (e.g., 4 µM) or vehicle control for a specified duration (e.g., 12 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 8 M urea, protease inhibitors, and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce protein disulfide bonds using dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[9]
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
-
-
Mass Spectrometry (LC-MS/MS):
-
Desalt the phosphopeptide samples using C18 StageTips.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q Exactive) coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of phosphopeptides between the this compound treated and control samples using label-free quantification (LFQ).
-
Perform statistical analysis to identify significantly up- or down-regulated phosphosites.
-
Conduct bioinformatics analysis (e.g., pathway enrichment) to determine the biological processes most affected by the treatment.
-
Conclusion
Proteomic and phosphoproteomic analyses reveal that the PP2A inhibitor this compound exerts its potent anti-cancer effects through a significant and specific reprogramming of cellular phosphorylation. Its primary impact on the mRNA splicing machinery in colorectal cancer cells is a distinct mechanism that differentiates it from other phosphatase inhibitors like okadaic acid. This disruption leads to the formation of neoantigens, providing a compelling rationale for its use in combination with immunotherapies.[1][6][7] This guide underscores the power of quantitative proteomics to elucidate drug mechanisms and inform the rational design of novel combination therapies in oncology.
References
- 1. The phosphatase inhibitor this compound creates neoantigens in colon cancer cells through perturbation of mRNA splicing | EMBO Reports [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic analysis of hepatic effects of okadaic acid in HepaRG human liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-omics approach to elucidate okadaic acid-induced changes in human HepaRG hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphatase inhibitor this compound creates neoantigens in colon cancer cells through perturbation of mRNA splicing | EMBO Reports [link.springer.com]
- 7. Scientific Journal Reports Findings that Show LIXTE’s Lead Clinical Compound, this compound, Increases Recognition of Colon Cancer Cells by the Immune System :: LIXTE Biotechnology Holdings, Inc. (LIXT) [ir.lixte.com]
- 8. Multiplexed quantitative phosphoproteomics of cell line and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoproteomics of Colon Cancer Metastasis: Comparative Mass Spectrometric Analysis of the Isogenic Primary and Metastatic Cell Lines SW480 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Side-by-Side Comparison of LB-100 and Other Protein Phosphatase 2A (PP2A) Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1] Its inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention.[2][3] This guide provides an objective comparison of LB-100, a clinical-stage synthetic PP2A inhibitor, with other well-known PP2A inhibitors, including the natural products Okadaic Acid and Cantharidin. We present a side-by-side analysis of their performance based on available experimental data, detail the methodologies for key experiments, and provide visualizations of the affected signaling pathways to aid researchers in their selection of the most appropriate inhibitor for their studies.
Quantitative Comparison of PP2A Inhibitors
The following tables summarize the key quantitative data for this compound and other selected PP2A inhibitors, focusing on their inhibitory potency against PP2A and other phosphatases, as well as their effects on cancer cell viability.
Table 1: Inhibitory Activity against Protein Phosphatases
| Inhibitor | Target Phosphatase | IC50 | Selectivity Profile | Reference |
| This compound | PP2A | 0.85 µM (BxPc-3 cells) 3.87 µM (Panc-1 cells) | Inhibits PP2A and PPP5C with modest selectivity for PP2A.[4][5] | [6] |
| Okadaic Acid | PP2A | ~0.1-0.3 nM | Potent inhibitor of PP2A and PP4. Also inhibits PP1, PP3, and PP5 at higher concentrations. Does not inhibit PP2C. | [7] |
| Cantharidin | PP2A | ~0.16 µM | Potent inhibitor of PP2A. Also inhibits PP1 at higher concentrations. | [8] |
| Fostriecin | PP2A | 1.5 - 3.2 nM | Highly selective for PP2A and PP4 over PP1 and PP5. | [9] |
| Microcystin-LR | PP2A | < 0.1 nM | Potent inhibitor of PP1 and PP2A. |
Table 2: Efficacy in Cancer Cell Lines (Cell Viability IC50)
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| This compound | BxPc-3 | Pancreatic Cancer | 2.3 µM | [6] |
| Panc-1 | Pancreatic Cancer | 1.7 µM | [6] | |
| U87 | Glioblastoma | 5 µM (for LB-102, a lipid-soluble homolog) | [9] | |
| Fibrosarcoma cell line | Fibrosarcoma | 4.36 µM | [9] | |
| Okadaic Acid | AGS, MNK-45, Caco-2 | Gastric, Colon Cancer | Effective at 0-100 nM | |
| Cantharidin | PANC-1 | Pancreatic Cancer | 9.42 µM (72h) | |
| CFPAC-1 | Pancreatic Cancer | 7.25 µM (72h) | ||
| BxPC-3 | Pancreatic Cancer | 6.09 µM (72h) | ||
| Capan-1 | Pancreatic Cancer | 5.56 µM (72h) |
Signaling Pathways and Experimental Workflows
The inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream targets, affecting critical cellular signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating PP2A inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of PP2A Tumor Biology and Antitumor Effects of PP2A Inhibitor LB100 in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumor Drug this compound is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 8. What is the mechanism of Cantharidin? [synapse.patsnap.com]
- 9. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of LB-100 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the protein phosphatase 2A (PP2A) inhibitor, LB-100, with Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy to enhance anti-cancer efficacy. This guide provides an objective comparison of the performance of this combination therapy with other alternatives, supported by preclinical experimental data. The central hypothesis is that inhibition of PP2A by this compound induces a state of homologous recombination deficiency (HRD), thereby sensitizing cancer cells to the cytotoxic effects of PARP inhibitors, a concept known as synthetic lethality.
Quantitative Data Summary
Preclinical studies have demonstrated a synergistic interaction between this compound and PARP inhibitors in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound alone and in combination with the PARP inhibitor talazoparib in pancreatic cancer cell lines. The reduction in IC50 values for this compound in the presence of a fixed concentration of talazoparib indicates a potentiation of its cytotoxic effects.
| Cell Line | Treatment | IC50 (µM) |
| Panc-1 | This compound | 3.94 |
| This compound + Talazoparib (25 nM) | 1.88 | |
| MIA-Pa-Ca-2 | This compound | 6.86 |
| This compound + Talazoparib (25 nM) | 5.24 | |
| BxPC-3 | This compound | 10.87 |
| This compound + Talazoparib (25 nM) | 5.83 |
Mechanism of Synergy: Inducing Homologous Recombination Deficiency
The synergistic effect between this compound and PARP inhibitors is rooted in their complementary mechanisms of action targeting DNA damage repair pathways. PARP inhibitors are most effective in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[1] this compound, by inhibiting PP2A, has been shown to downregulate key proteins involved in the HR pathway, such as RAD51.[2][3] This this compound-induced reduction in HR capacity, often termed "BRCAness," renders cancer cells that were previously proficient in HR vulnerable to the effects of PARP inhibitors. This creates a synthetic lethal interaction where the combination of the two drugs is significantly more cytotoxic to cancer cells than either agent alone.
Caption: Signaling pathway of this compound and PARP inhibitor synergy.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc-1, MIA-Pa-Ca-2, BxPC-3)
-
Complete cell culture medium
-
This compound
-
PARP inhibitor (e.g., talazoparib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[4]
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound, the PARP inhibitor, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for HR Proteins (e.g., RAD51)
This protocol is used to determine the effect of this compound on the expression levels of key homologous recombination proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RAD51, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the synergistic effect of this compound and PARP inhibitors.
Caption: Experimental workflow for validating this compound and PARP inhibitor synergy.
Conclusion
The available preclinical data strongly support the synergistic anti-tumor effect of combining the PP2A inhibitor this compound with PARP inhibitors. The proposed mechanism of inducing homologous recombination deficiency through the downregulation of key HR proteins like RAD51 provides a solid rationale for this combination. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising combination strategy in various cancer types.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small-Molecule–Mediated Stabilization of PP2A Modulates the Homologous Recombination Pathway and Potentiates DNA Damage-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Proper Disposal of LB-100: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides essential information and step-by-step procedures for the disposal of "LB-100," a designation that can refer to two distinct chemical entities: a protein phosphatase 2A (PP2A) inhibitor used in cancer research, and the inorganic salt, Lithium Bromide. Given the distinct properties and hazards of each, it is imperative to correctly identify the substance before proceeding with any disposal protocol.
Section 1: Identification and Hazard Summary
Before initiating disposal procedures, researchers must unequivocally identify which "this compound" compound they are handling. The following table summarizes key quantitative data for both substances to aid in identification and risk assessment.
| Property | This compound (PP2A Inhibitor) | Lithium Bromide (LiBr) |
| CAS Number | 1632032-53-1[1] | 7550-35-8[2] |
| Molecular Formula | C₁₃H₂₀N₂O₄[1] | LiBr[3] |
| Primary Hazard | Biologically active, potential cytotoxic and anti-cancer agent.[1][4] | Harmful if swallowed, causes skin and eye irritation.[2][5] |
| Acute Oral Toxicity (LD50, rat) | Data not available. As a novel research chemical, it should be handled as potentially toxic. | 1800 mg/kg[2][3] |
| Aquatic Toxicity (LC50, fish, 96h) | Data not available. As a precaution, avoid environmental release. | 438 mg/L (Oncorhynchus mykiss)[5][6] |
Section 2: Disposal of this compound (Protein Phosphatase 2A Inhibitor)
Experimental Protocols for Safe Disposal
There are no established experimental protocols for the degradation or neutralization of this compound in a standard laboratory setting. Therefore, the primary and mandatory disposal method is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound (PP2A Inhibitor)," and the approximate concentration and quantity.
-
Storage: Store the sealed waste containers in a designated, secure satellite accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.
References
Safeguarding Your Research: Essential Protocols for Handling LB-100
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the protein phosphatase 2A (PP2A) inhibitor, LB-100. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This information is compiled from safety data sheets and best practices for laboratory safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated, with side shields | Protects against splashes and aerosols.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material (Check compatibility) | Prevents skin contact with the compound.[4][5] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from contamination.[2] |
| Respiratory | Dust Mask or Respirator | Use in poorly ventilated areas or when handling powder | Prevents inhalation of dust or aerosols, especially for the powdered form of the compound.[6] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is recommended, especially when working with the powdered form.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[6]
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Storage: Store this compound in a cool, dry place in a tightly sealed container.[6] It is sensitive to moisture.
Spill and Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Seek medical advice if irritation persists.[6]
-
Eye Contact: Rinse opened eyes for at least 15 minutes under running water.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical advice.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[6]
-
Spills: For small spills, wipe up with an absorbent material (e.g., cloth, fleece) and place in a suitable container for disposal.[4] For larger spills, use absorbent materials like sand or universal binder to contain the spill.[4] Ensure the area is well-ventilated during cleanup.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containment: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a clearly labeled, sealed container for hazardous waste.[4]
-
Disposal: Dispose of the hazardous waste through an approved institutional or commercial waste disposal service.[7][8] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal and emergency response.
References
- 1. haskellcorp.com [haskellcorp.com]
- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 3. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 4. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]
- 5. ohse.ca [ohse.ca]
- 6. premierlabsupply.com [premierlabsupply.com]
- 7. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 8. cpp.edu [cpp.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
